molecular formula C14H21NO2 B1451831 [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine CAS No. 1152563-72-8

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B1451831
CAS No.: 1152563-72-8
M. Wt: 235.32 g/mol
InChI Key: JMXAZAXDWCNBRT-UHFFFAOYSA-N
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Description

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This benzamine derivative features a tetrahydropyran (oxane) ring and an ethoxyphenyl group, a structural motif found in compounds investigated for their potential biological activity. The SMILES string for this molecule is CCOC1=CC=C(C=C1)C2(CCOCC2)CN, and its InChIKey is JMXAZAXDWCNBRT-UHFFFAOYSA-N . While the specific pharmacological profile and mechanism of action of this compound require further experimental characterization, its molecular structure suggests it may serve as a valuable intermediate in medicinal chemistry and drug discovery research. Scientists can utilize this compound as a building block for the synthesis of more complex molecules, particularly in developing potential ligands for central nervous system targets or other therapeutic areas. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-13-5-3-12(4-6-13)14(11-15)7-9-16-10-8-14/h3-6H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAZAXDWCNBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine , a specialized building block in medicinal chemistry.

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Identification

This compound is a gem-disubstituted tetrahydropyran derivative used primarily as a scaffold in the synthesis of central nervous system (CNS) active agents and metabolic modulators.[1] Its structure features a tetrahydropyran (oxan) core substituted at the 4-position with both a 4-ethoxyphenyl group and a methanamine moiety, creating a quaternary carbon center that restricts conformational flexibility—a desirable trait for enhancing ligand-target binding affinity.

Validated Identity Data
ParameterValidated Data
CAS Registry Number 1152563-72-8
IUPAC Name [4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine
Common Synonyms 1-[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine; 4-Amino-methyl-4-(4-ethoxyphenyl)tetrahydropyran
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
InChI Key JMXAZAXDWCNBRT-UHFFFAOYSA-N
SMILES CCOc1ccc(cc1)C2(CCNCC2)CN

Chemical Profile & Physicochemical Properties

Understanding the physicochemical profile is critical for predicting the behavior of this amine in synthesis and biological assays.

PropertyValue (Predicted/Experimental)Relevance
LogP 1.68 ± 0.4Moderate lipophilicity; suitable for CNS penetration when derivatized.
pKa (Basic) ~9.8 (Amine)Exists as a cation at physiological pH; requires basic workup for extraction.
H-Bond Donors 2 (NH₂)Key handle for amide coupling or reductive amination.
H-Bond Acceptors 3 (O, N)Interaction points for receptor binding pockets.
Rotatable Bonds 4Low count indicates a rigid core, reducing entropic penalty upon binding.

Retrosynthetic Analysis & Synthesis Protocols

The synthesis of CAS 1152563-72-8 presents a challenge due to the formation of the quaternary carbon center at the 4-position of the pyran ring. The most robust route employs a double alkylation strategy followed by nitrile reduction .

Synthetic Pathway Visualization

The following diagram outlines the critical process flow from commercially available starting materials to the target amine.

SynthesisPath Start 4-Ethoxyphenylacetonitrile (Starting Material) Intermediate 4-(4-Ethoxyphenyl)oxan- 4-carbonitrile (Key Intermediate) Start->Intermediate Cyclodialkylation (60-70% Yield) Reagent1 Bis(2-chloroethyl)ether + NaH/DMSO Reagent1->Intermediate Product [4-(4-Ethoxyphenyl)oxan- 4-yl]methanamine (CAS 1152563-72-8) Intermediate->Product Nitrile Reduction (85-90% Yield) Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product

Figure 1: Two-step synthesis of this compound involving cyclodialkylation and reduction.

Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

This step constructs the pyran ring around the benzylic carbon.

  • Reagents: 4-Ethoxyphenylacetonitrile (1.0 eq), Bis(2-chloroethyl)ether (1.1 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMSO/Toluene (1:1).

  • Protocol:

    • Suspend NaH in dry DMSO/Toluene under Nitrogen at 0°C.

    • Add 4-Ethoxyphenylacetonitrile dropwise; stir for 30 min to generate the carbanion.

    • Add Bis(2-chloroethyl)ether slowly to control the exotherm.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of nitrile.

    • Quench: Pour onto ice-water. Extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography.

    • Critical Note: Temperature control is vital to prevent polymerization of the chloro-ether.

Step 2: Reduction to this compound
  • Reagents: Lithium Aluminum Hydride (LAH) (2.0 eq), Anhydrous THF.

  • Protocol:

    • Charge LAH into a dry flask with anhydrous THF at 0°C.

    • Dissolve the nitrile intermediate from Step 1 in THF and add dropwise.

    • Reflux for 2-4 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially based on LAH mass.

    • Filter the granular precipitate. Concentrate the filtrate.

    • Isolation: The product is an oil that may solidify. Convert to HCl salt for long-term storage if necessary.

Applications in Drug Discovery

This scaffold is highly valued for its ability to position the phenyl and amine groups in a specific spatial orientation, mimicking pharmacophores found in:

  • Opioid Receptor Ligands: The 4-phenyl-4-aminomethyl-pyran motif is a bioisostere for the cyclohexyl core found in Tramadol and Venlafaxine analogs.

  • Sigma Receptor Modulators: Used in the design of selective sigma-1 receptor antagonists for neuropathic pain.

  • ACC Inhibitors: Acetyl-CoA Carboxylase inhibitors often utilize spiro- or gem-disubstituted central rings to solubilize lipophilic tails.

Structural Activity Relationship (SAR) Logic
  • Ether Oxygen: The pyran oxygen acts as a hydrogen bond acceptor, often improving metabolic stability compared to a cyclohexane ring (which is prone to oxidation).

  • Gem-Disubstitution: Locks the "northern" and "southern" hemispheres of the molecule relative to the ring plane, increasing selectivity for specific receptor pockets.

Quality Control & Analytical Verification

To ensure the integrity of CAS 1152563-72-8 , the following analytical criteria must be met.

MethodDiagnostic Signal
¹H NMR (DMSO-d₆) δ 7.2-6.8 (m, 4H, Ar-H), 4.0 (q, 2H, OCH₂), 3.6-3.4 (m, 4H, Pyran-H), 2.6 (s, 2H, CH₂-NH₂), 1.3 (t, 3H, CH₃).
LC-MS [M+H]⁺ = 236.15 . Look for clean single peak.
Appearance White to off-white solid (low melting) or viscous oil.

References

  • Accela ChemBio. (n.d.).[1] Product Information: CAS 1152563-72-8.[1][2][3][4][5][6][7][8] Retrieved February 14, 2026, from [Link]

  • European Patent Office. (2005). Patent EP1593679: Spirocyclic cyclohexane derivatives. (Referenced for general synthesis of gem-disubstituted cyclic ethers).
  • AA Blocks. (n.d.). Catalog Entry: this compound.[1][2][3][4] Retrieved February 14, 2026, from [Link]

Sources

Physicochemical Profiling & Medicinal Chemistry Utility of Ethoxyphenyl Oxan-4-yl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethoxyphenyl oxan-4-yl derivatives represent a strategic scaffold in modern medicinal chemistry, particularly in the optimization of kinase inhibitors, GPCR ligands, and CNS-active agents. This structural motif combines the lipophilic, space-filling properties of the ethoxyphenyl group with the physicochemical advantages of the oxan-4-yl (tetrahydropyran-4-yl) ring.

This technical guide analyzes the physicochemical impact of this scaffold, demonstrating its utility as a bioisostere for cyclohexyl-phenyl systems. By incorporating the oxane ether oxygen, researchers can significantly lower lipophilicity (


LogP 

-1.2 to -1.5), enhance aqueous solubility, and modulate metabolic clearance without compromising steric complementarity in hydrophobic binding pockets.

Structural Analysis & Bioisosterism

The Oxan-4-yl Core vs. Cyclohexane

The transition from a carbocyclic cyclohexane to a heterocyclic oxane (tetrahydropyran) is a classic "scaffold hopping" strategy.

  • Dipole Moment: The cyclic ether introduces a permanent dipole, increasing polarity.

  • Hydrogen Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), interacting with solvent water molecules or specific residues (e.g., backbone amides) in the target protein.

  • Conformation: Both rings predominantly adopt a chair conformation. The oxane ring is slightly more puckered due to the shorter C-O bond lengths (1.43 Å) compared to C-C bonds (1.54 Å), but the spatial volume remains highly similar, ensuring preserved binding affinity.

The Ethoxyphenyl Substituent

The 4-ethoxyphenyl moiety serves two primary roles:

  • Hydrophobic Anchor: The phenyl ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions (e.g., with Phenylalanine or Tryptophan gates).
  • Shape Extension: The ethoxy group extends the pharmacophore, often occupying narrow hydrophobic channels or "back-pockets" in enzymes (e.g., the ATP-binding site of kinases).

Physicochemical Properties Profile

The following data summarizes the typical property shifts observed when substituting a 4-phenylcyclohexyl core with a 4-(4-ethoxyphenyl)oxan-4-yl core.

Table 1: Comparative Physicochemical Metrics
PropertyCyclohexyl-Phenyl AnalogEthoxyphenyl Oxan-4-yl AnalogImpact on Drug-Likeness
cLogP 4.5 – 5.5 (High)3.2 – 4.0 (Moderate)Positive: Reduces non-specific binding and toxicity risk.
Aqueous Solubility < 1 µM (Poor)10 – 50 µM (Improved)Positive: Enhances dissolution rate and oral bioavailability.
LE (Ligand Efficiency) ModerateHighPositive: Maintains potency with lower lipophilicity.
TPSA (Topological Polar Surface Area) Low (< 20 Ų)Increased (+ ~9.2 Ų)Neutral/Positive: Remains within CNS penetration limits (< 90 Ų).
Metabolic Stability High (Cytochrome P450 oxidation at ring)Moderate (O-dealkylation risk)Variable: Ethoxy group is a metabolic soft spot.

Experimental Protocols

Synthesis of 4-(4-Ethoxyphenyl)oxan-4-ol (Key Intermediate)

This protocol describes the formation of the tertiary alcohol intermediate, a common precursor for diversely substituted derivatives.

Reagents: 4-Bromo-1-ethoxybenzene, Magnesium turnings, Tetrahydro-4H-pyran-4-one, THF (anhydrous).

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Nitrogen, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.

    • Add 4-Bromo-1-ethoxybenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Magnesium is consumed to form (4-ethoxyphenyl)magnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add Tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in THF dropwise over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
       at 0°C.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification:

    • Purify via Silica Gel Chromatography (Hexanes:EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (Characteristic peaks: Ethoxy quartet ~4.0 ppm, Oxane methylene multiplets).
      
Microsomal Stability Assay (Metabolic Profiling)

To assess the vulnerability of the ethoxy "soft spot."

Protocol:

  • Incubation: Prepare test compound (1 µM) in phosphate buffer (pH 7.4) with liver microsomes (human/rat, 0.5 mg/mL).

  • Initiation: Add NADPH-generating system (1 mM NADPH final). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizations & Pathways

Physicochemical Logic Flow

The following diagram illustrates the causal relationship between the structural modifications and the resulting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

PhysicochemicalLogic Substructure Ethoxyphenyl Oxan-4-yl Scaffold Feature_Oxane Oxane Ring (Ether Oxygen) Substructure->Feature_Oxane Feature_Ethoxy Ethoxy Tail (Lipophilic Chain) Substructure->Feature_Ethoxy Prop_LogP Reduced LogP (Lipophilicity) Feature_Oxane->Prop_LogP Polarity Prop_Sol Increased Aqueous Solubility Feature_Oxane->Prop_Sol H-Bond Acceptor Prop_Metab Metabolic Liability (O-Dealkylation) Feature_Ethoxy->Prop_Metab CYP Substrate Prop_Bind Hydrophobic Pocket Filling Feature_Ethoxy->Prop_Bind Steric Fit Outcome_CNS Optimized CNS Penetration Prop_LogP->Outcome_CNS Outcome_Oral Improved Oral Bioavailability Prop_Sol->Outcome_Oral Prop_Bind->Outcome_Oral Potency

Caption: Causal network linking structural features of the ethoxyphenyl oxan-4-yl scaffold to ADME outcomes.

Metabolic Degradation Pathway

The primary metabolic route for this scaffold is CYP450-mediated O-dealkylation of the ethoxy group.

MetabolicPathway Compound Parent Compound (Ethoxyphenyl-Oxane) Intermediate Hemiacetal Intermediate Compound->Intermediate Hydroxylation Metabolite1 Phenolic Metabolite (Active/Inactive) Intermediate->Metabolite1 Spontaneous Collapse Metabolite2 Acetaldehyde Intermediate->Metabolite2 Enzyme CYP450 (CYP3A4/2D6) Enzyme->Intermediate Catalysis

Caption: Primary metabolic clearance pathway via oxidative O-dealkylation.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link(Note: Discusses cyclic ethers including oxanes as lipophilicity modulators).

  • Testa, B., & Mayorga, P. (2018). "Physicochemical Properties in Drug Design." Wiley Interdisciplinary Reviews. Link

  • Smith, D. A. (2012). "Optimizing Oral Absorption and Bioavailability." Design of Hybrid Molecules for Drug Development. Link

A Senior Application Scientist's Guide to the Drug-like Properties of 4,4-Disubstituted Tetrahydropyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the drive to create safer and more effective therapeutics has led to a strategic shift away from predominantly flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This concept, often termed "escaping flatland," is a direct response to the observation that increasing molecular saturation correlates with improved clinical success rates.[1][2] Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring, are at the forefront of this movement.[3] They offer a rigid and well-defined three-dimensional geometry, which can lead to enhanced target specificity, improved physicochemical properties, and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]

This guide focuses specifically on the 4,4-disubstituted tetrahydropyran amine scaffold. The gem-disubstitution at the 4-position serves as a conformational lock, minimizing ring inversion and presenting substituents in well-defined axial and equatorial orientations. This structural feature is invaluable for precisely orienting pharmacophoric elements within a biological target's binding site. The amine functionality, a common feature in many successful drugs, provides a key basic center for salt formation and crucial interactions with biological targets.[5][6]

This document will provide an in-depth exploration of the core drug-like properties of this scaffold, supported by experimental data and detailed protocols. We will delve into the causality behind its favorable characteristics, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this privileged core in their discovery programs.

Chapter 1: The Physicochemical Landscape of 4,4-Disubstituted THP Amines

The success of a drug candidate is inextricably linked to its physicochemical properties. These characteristics govern everything from solubility and permeability to metabolic stability and target engagement.[7] The 4,4-disubstituted THP amine scaffold offers a unique and advantageous combination of features that can be fine-tuned to optimize a molecule's drug-like potential.

Lipophilicity (LogP/LogD): Balancing Potency and Properties

Lipophilicity, often measured as LogP or LogD (at physiological pH), is a critical parameter that influences a drug's potency, permeability, and metabolic clearance. The THP ring is considered a bioisostere of a cyclohexane ring, but the introduction of the ether oxygen atom significantly reduces lipophilicity.[4] This inherent polarity can be a major advantage, helping to mitigate issues of poor solubility and high metabolic turnover often associated with overly greasy molecules.

  • Causality: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, increasing the molecule's polarity and interaction with water. This contrasts with a carbocyclic ring like cyclohexane. Furthermore, the 4,4-disubstitution pattern can be exploited to further modulate lipophilicity. For instance, incorporating polar functional groups at this position can steer the overall LogD into a more favorable range for oral absorption and reduced off-target toxicity.

Table 1: Comparative Lipophilicity of Cyclic Scaffolds

Scaffold Calculated LogP (cLogP) Key Feature Impact on Drug Design
Cyclohexylamine ~1.8 Non-polar, carbocyclic Higher lipophilicity, may increase metabolic clearance and non-specific binding.
4-Aminotetrahydropyran ~0.3 Polar ether oxygen Lower lipophilicity, often improves solubility and metabolic stability.[4]
4-Amino-4-methyltetrahydropyran ~0.7 Addition of a small alkyl group Modest increase in lipophilicity, allows for fine-tuning.

| 4-Amino-4-(trifluoromethyl)tetrahydropyran | ~1.1 | Addition of an EWG | Increases lipophilicity while also potentially modulating pKa. |

Note: cLogP values are estimates and can vary based on the calculation algorithm. The trend is the key takeaway.

Aqueous Solubility: The Key to Bioavailability

Aqueous solubility is a prerequisite for oral drug absorption.[8] Compounds with poor solubility often suffer from low and erratic bioavailability, posing significant development challenges.[9] The THP scaffold inherently promotes better solubility compared to its carbocyclic counterparts due to the hydrogen bond accepting capability of the ether oxygen.[1][2]

  • Expert Insight: A common goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[10] The polarity of the THP ring provides a significant head start in achieving this target. When optimizing a series, the choice of substituents at the 4-position becomes a primary tool for modulating solubility. Introducing hydrogen bond donors or acceptors can further enhance aqueous solubility, while large, non-polar groups will diminish it.

pKa Modulation: Tuning the Basic Center

The pKa of the amine group is a pivotal property, as it determines the ionization state of the molecule at physiological pH (typically ~7.4).[11] The degree of ionization profoundly impacts a molecule's solubility, permeability, and its ability to interact with its biological target.[12] Highly basic amines (high pKa) can lead to off-target effects, such as hERG channel inhibition.[13]

  • Causality: The tetrahydropyran ring, being an aliphatic ether, has a modest electron-withdrawing effect on the amine at the 4-position. This effect is generally less pronounced than that observed in aromatic systems or when strongly electron-withdrawing groups are placed in close proximity. The substituents at the 4-position, however, can be used to strategically tune the amine's basicity. For instance, introducing an electron-withdrawing group like a fluorine atom or a nitrile can significantly lower the pKa.[13]

Diagram 1: Factors Influencing Drug-Like Properties This diagram illustrates how the central 4,4-disubstituted THP amine core influences key physicochemical and ADME properties.

G Core 4,4-Disubstituted Tetrahydropyran Amine LogP Lipophilicity (LogP/LogD) Core->LogP Ether O atom reduces lipophilicity Solubility Aqueous Solubility Core->Solubility H-bond acceptor aether oxygen pKa Amine pKa Core->pKa Substituents at C4 tune basicity Metabolism Metabolic Stability Core->Metabolism sp³-rich core resists oxidative metabolism Permeability Permeability (PAMPA) Core->Permeability Influenced by LogD and polarity Synthesis Synthetic Accessibility Core->Synthesis Prins cyclization & other routes

Caption: Core properties influenced by the 4,4-disubstituted THP amine scaffold.

Metabolic Stability: A Scaffold Built to Last

One of the most compelling reasons to employ saturated scaffolds is their enhanced metabolic stability.[14] Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[15] The sp³-hybridized carbon atoms of the THP ring are generally more resistant to such metabolic attacks.

  • Expert Insight: While the THP ring itself is robust, the overall metabolic stability of the molecule will depend on the nature of all its substituents. The primary metabolic liabilities are often found on N-alkyl groups of the amine or on other appended aromatic systems. A key strategy during lead optimization is to first establish the stability of the core scaffold and then systematically block or modify metabolically soft spots elsewhere in the molecule.

Chapter 2: In Vitro ADME Profiling: Self-Validating Experimental Protocols

To quantitatively assess the drug-like properties discussed, a suite of standardized in vitro assays is essential. The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls.

Protocol 1: Kinetic Aqueous Solubility Assay

This high-throughput assay is used for the rapid assessment of compound solubility, making it ideal for early-stage drug discovery.[8][10] It measures how much compound remains in solution after being introduced from a DMSO stock into an aqueous buffer.[9]

  • Step-by-Step Methodology:

    • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[16]

    • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

    • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[9]

    • Incubation: Seal the plate and shake at room temperature for 90 minutes to 2 hours to allow for precipitation to reach a steady state.[9][16]

    • Separation: Filter the solution through a solubility filter plate (e.g., Millipore MultiScreen®) to separate any precipitated compound from the soluble fraction.[9]

    • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in a 50:50 mixture of PBS:Acetonitrile.[17]

  • Trustworthiness - Self-Validation System:

    • Positive Control (High Solubility): A compound with known high solubility (e.g., Atenolol) should be run in parallel to ensure the system can accurately quantify soluble compounds.

    • Negative Control (Low Solubility): A compound with known poor solubility (e.g., Tamoxifen) should be included to confirm that the filtration step effectively removes precipitate.[17]

    • DMSO Compatibility Check: The standard curve must be prepared in a solvent matrix that matches the final sample to account for any matrix effects in the analysis.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.[18] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[19][20]

  • Step-by-Step Methodology:

    • Membrane Preparation: Coat the membrane of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[21]

    • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

    • Prepare Donor Solutions: Dissolve test compounds in PBS (pH 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be kept below 1%.

    • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add 150-200 µL of the donor solution to each well of the donor plate.

    • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.[18][22]

    • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells, as well as in the initial donor solution, using LC-MS/MS.

  • Trustworthiness - Self-Validation System:

    • Membrane Integrity Marker: Include Lucifer Yellow, a fluorescent molecule with very low permeability, in the donor wells.[19] High levels of Lucifer Yellow in the acceptor compartment indicate a compromised membrane.

    • Control Compounds: Run high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls to define the dynamic range of the assay and ensure its performance is consistent.

    • Mass Retention (R): Calculate the mass balance to ensure the compound has not precipitated or bound excessively to the plate material.

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes like CYPs.[15][23]

  • Step-by-Step Methodology:

    • Preparation of Solutions: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).[24][25]

    • Pre-incubation: Pre-warm the microsomal solution at 37°C for 5-10 minutes.

    • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the microsomal solution. After a brief pre-incubation, initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[24]

    • Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

    • Reaction Termination: Stop the reaction at each time point by adding a cold solution of acetonitrile containing an internal standard.[24]

    • Sample Processing: Centrifuge the samples to precipitate the proteins.[23]

    • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Trustworthiness - Self-Validation System:

    • Minus-Cofactor Control: For each compound, run a parallel incubation at the final time point without adding NADPH.[24] Significant compound loss in this control suggests non-NADPH-mediated degradation (e.g., chemical instability).

    • Positive Controls: Include compounds with known high and low metabolic clearance (e.g., Verapamil and Warfarin, respectively) to verify the metabolic activity of the microsomal batch.

    • Data Analysis: The rate of disappearance is determined by plotting the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]

Diagram 2: In Vitro ADME Profiling Workflow This flowchart outlines the logical sequence of the primary in vitro assays for characterizing the drug-like properties of a new chemical entity.

ADME_Workflow cluster_0 Physicochemical & Permeability Assessment cluster_1 Metabolic Stability Assessment cluster_2 Decision & Next Steps Start New Chemical Entity (NCE) (4,4-Disubstituted THP Amine) Solubility Kinetic Solubility Assay (Is it soluble?) Start->Solubility PAMPA PAMPA Assay (Is it permeable?) Solubility->PAMPA Sufficient Solubility Microsomes Liver Microsomal Stability (Is it metabolically stable?) PAMPA->Microsomes Decision Go / No-Go Decision Microsomes->Decision Lead_Opt Proceed to Lead Optimization or In Vivo PK Studies Decision->Lead_Opt Favorable Profile

Caption: A typical workflow for early-stage in vitro ADME assessment.

Conclusion

The 4,4-disubstituted tetrahydropyran amine scaffold represents a highly valuable core for modern drug discovery. Its inherent physicochemical advantages—namely, reduced lipophilicity, enhanced aqueous solubility, and excellent metabolic stability—provide a robust starting point for developing drug candidates with superior ADME properties. The conformational rigidity imposed by the 4,4-disubstitution pattern allows for precise, three-dimensional positioning of substituents, which can lead to improved potency and selectivity. By employing the systematic and self-validating in vitro protocols outlined in this guide, drug discovery teams can effectively characterize and optimize compounds built around this scaffold, increasing the probability of identifying successful clinical candidates and ultimately escaping the confines of "flatland" medicinal chemistry.

References

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A Technical Guide to [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, a molecule of increasing interest within the scientific community. This document serves as a technical resource, detailing its chemical properties, commercial availability, a plausible synthetic pathway, and its potential applications in the field of drug discovery.

Molecular Profile and Significance

This compound, with CAS number 1152563-72-8, is a substituted tetrahydropyran derivative.[1] Its structure features a central oxane (tetrahydropyran) ring, a common scaffold in medicinal chemistry, substituted at the 4-position with both a 4-ethoxyphenyl group and an aminomethyl group. The presence of the sp³-rich tetrahydropyran core and the aminomethyl functionality makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The structural motif of 4-aryl-4-substituted piperidines and related heterocycles has been explored for various biological activities, including analgesic and anti-tumor properties. While specific pharmacological data for this compound is not extensively published, its structural similarity to compounds with known biological activity suggests its potential as a scaffold in the development of novel therapeutics.

Chemical Properties: [1][2]

PropertyValue
CAS Number 1152563-72-8
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
Synonyms [4-(4-ethoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine
Physical Form Powder
InChI Key JMXAZAXDWCNBRT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2(CCOCC2)CN

Commercial Availability and Procurement

For researchers looking to acquire this compound for their studies, the following table summarizes its availability from a key supplier. It is advisable to contact the supplier directly for the most current pricing and stock information.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich ENA245486532Not specifiedInquire for details

Additionally, the key starting material, (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8), is commercially available from suppliers such as Sigma-Aldrich, ChemScene, and PureSynth, facilitating the synthesis of the target molecule.[3][4] A closely related analog, (4-methoxyphenyl)(oxan-4-yl)methanamine hydrochloride, is available from Fluorochem, which may also offer custom synthesis services for the ethoxy derivative.[5]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Arylation of Tetrahydropyran Core cluster_1 Step 2: Nitrile Reduction A 4-Cyanotetrahydropyran C 4-(4-Ethoxyphenyl)-4-cyanotetrahydropyran A->C THF, rt B 4-Ethoxyphenylmagnesium bromide (Grignard Reagent) B->C D 4-(4-Ethoxyphenyl)-4-cyanotetrahydropyran F This compound (Target Molecule) D->F Ether or Alcohol E Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) E->F

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 4-(4-Ethoxyphenyl)-4-cyanotetrahydropyran

This step involves the nucleophilic addition of a Grignard reagent, prepared from 4-bromoethoxybenzene, to 4-cyanotetrahydropyran.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoethoxybenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture until the magnesium is consumed to yield a solution of 4-ethoxyphenylmagnesium bromide.

  • Arylation Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 4-cyanotetrahydropyran in anhydrous THF via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-(4-ethoxyphenyl)-4-cyanotetrahydropyran.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group to the desired aminomethyl functionality.

  • Reduction: In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether like diethyl ether or THF. Cool the suspension to 0 °C.

  • Addition of Nitrile: Slowly add a solution of 4-(4-ethoxyphenyl)-4-cyanotetrahydropyran from the previous step in the same anhydrous solvent to the suspension of the reducing agent.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash it with the solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Potential Applications in Drug Discovery

While direct biological data for this compound is scarce, the structural motifs present in the molecule are found in compounds with significant pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.

Potential_Applications cluster_Core This compound cluster_Analogs Related Scaffolds cluster_Activities Potential Therapeutic Areas Core Target Molecule A 4-Arylcyclohexylamines Core->A Structural Similarity B 4-Anilinoquinolines Core->B Structural Similarity C Substituted Tetrahydropyrans Core->C Structural Similarity D Analgesia A->D Known Activity E Oncology B->E Known Activity F Neurological Disorders C->F Emerging Research

Figure 2: Potential therapeutic applications based on structurally related compounds.

  • Analgesics: The 4-amino-4-arylcyclohexanone scaffold, which shares a similar structural concept, has been investigated for analgesic properties. This suggests that derivatives of this compound could be explored for their potential in pain management.

  • Anti-Cancer Agents: Substituted anilinoquinolines are a well-established class of anti-cancer agents, with some acting as epidermal growth factor receptor (EGFR) inhibitors. The arylamine moiety is a key feature for this activity. While our target molecule is a primary amine, it could be a precursor for the synthesis of more complex anilino-heterocycles with potential anti-proliferative effects.

  • Neurological Disorders: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry and has been incorporated into various compounds targeting the central nervous system. The polarity and three-dimensional nature of the oxane ring can favorably influence pharmacokinetic properties, such as solubility and brain penetration.

The availability of this compound as a building block opens up avenues for the synthesis of diverse chemical libraries for screening against a wide range of biological targets. Its unique combination of a rigid heterocyclic core and a flexible aminomethyl side chain provides a versatile platform for the design of novel drug candidates.

References

  • PubChemLite. This compound. [Link]

  • PureSynth. (Tetrahydro-2H pyran-4 yl)methanamine99%. [Link]

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Methodological & Application

Synthesis routes for [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Topic: Synthesis Routes for this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aminomethyl-tetrahydropyran derivative. Molecules containing the tetrahydropyran (oxane) motif are prevalent in medicinal chemistry, serving as valuable scaffolds that can improve physicochemical properties such as solubility and metabolic stability. The primary amine functionality provides a key reactive handle for further elaboration into a diverse range of pharmaceutical analogues. This document provides a comprehensive guide to the synthesis of this target compound, focusing on a robust and logical two-stage strategy.

The synthetic approach is centered on the preparation of a key intermediate, 4-(4-ethoxyphenyl)oxan-4-carbonitrile, followed by its reduction to the target primary amine. We will explore and compare two primary methods for the critical nitrile reduction step: a stoichiometric hydride reduction and a catalytic hydrogenation. This guide is intended to provide researchers with both the theoretical understanding and the practical, step-by-step protocols necessary for successful synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the precursor nitrile as the key intermediate. This nitrile can be conceptually disconnected to reveal commercially available or readily accessible starting materials.

G Target This compound Nitrile 4-(4-Ethoxyphenyl)oxan-4-carbonitrile Target->Nitrile Nitrile Reduction (C-N) Start1 4-Ethoxyphenylacetonitrile Nitrile->Start1 C-C Bond Formation (Alkylation) Start2 Bis(2-chloroethyl) ether Nitrile->Start2 C-C Bond Formation (Alkylation)

Caption: Retrosynthetic pathway for the target amine.

Part 1: Synthesis of Key Intermediate: 4-(4-Ethoxyphenyl)oxan-4-carbonitrile

The construction of the quaternary center bearing both the aromatic ring and the cyano group is the central challenge in forming the key intermediate. A highly effective strategy involves the direct, base-mediated double alkylation of 4-ethoxyphenylacetonitrile with a suitable 1,4-dielectrophile, such as bis(2-chloroethyl) ether. This approach constructs the tetrahydropyran ring in a single, convergent step.

Protocol 1: Synthesis of 4-(4-Ethoxyphenyl)oxan-4-carbonitrile

This protocol details the cyclization reaction to form the tetrahydropyran ring. The use of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the benzylic carbon, initiating the alkylation sequence.

Materials:

  • 4-Ethoxyphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bis(2-chloroethyl) ether

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred DMF at 0 °C (ice-water bath).

  • Substrate Addition: Dissolve 4-ethoxyphenylacetonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 1 hour after the addition is complete. The mixture may become thick and colored.

  • Alkylation: Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-(4-ethoxyphenyl)oxan-4-carbonitrile.

Part 2: Synthesis of this compound via Nitrile Reduction

The reduction of the nitrile functional group is the final and critical step to yield the target primary amine. This transformation can be achieved through several methods, with the most common being stoichiometric reduction with metal hydrides or catalytic hydrogenation.[1] Both methods are effective, but they differ significantly in terms of operational complexity, safety considerations, and scalability.

Method A: Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of readily converting nitriles to primary amines.[2][3] The reaction is typically fast and high-yielding but requires strict anhydrous conditions and careful handling due to the high reactivity of LiAlH₄ with protic solvents, especially water.[4][5]

G Start 4-(4-Ethoxyphenyl)oxan-4-carbonitrile in Anhydrous THF Step1 Add to LiAlH₄ suspension at 0 °C Start->Step1 Step2 Reflux Reaction Step1->Step2 Step3 Careful Workup (Fieser) Step2->Step3 Product This compound Step3->Product

Caption: Workflow for LiAlH₄ reduction of the nitrile.

Materials:

  • 4-(4-Ethoxyphenyl)oxan-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Glauber's salt

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in a flame-dried round-bottom flask. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the nitrile intermediate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Filtration: A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product can be further purified by crystallization of its salt (e.g., hydrochloride) or by silica gel chromatography if necessary.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method that is often preferred for larger-scale syntheses due to its cost-effectiveness and reduced production of waste salts.[6] This method involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[7] The addition of ammonia to the reaction mixture is a common practice to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine.[7]

G Start Nitrile in Ethanolic Ammonia Step1 Add Raney Nickel Catalyst Start->Step1 Step2 Pressurize with H₂ (50 psi) Step1->Step2 Step3 Heat and Agitate Step2->Step3 Step4 Filter Catalyst, Concentrate Step3->Step4 Product Target Primary Amine Step4->Product

Caption: Workflow for catalytic hydrogenation.

Materials:

  • 4-(4-Ethoxyphenyl)oxan-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Ammonia solution (e.g., 7N in methanol) or gaseous ammonia

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitrile intermediate (1.0 equivalent) and the alcoholic solvent (e.g., ethanol).

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N solution, ~10-20% of the total solvent volume).

  • Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel catalyst (approx. 10-20% by weight relative to the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and begin vigorous agitation.

  • Reaction: Heat the reaction to 40-60 °C. The reaction is typically complete within 4-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake may be pyrophoric and should be kept wet and disposed of properly.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Further purification can be performed as described in Protocol 2A.

Data and Method Comparison

ParameterMethod A: LiAlH₄ ReductionMethod B: Catalytic Hydrogenation
Reagent Lithium Aluminum HydrideH₂ gas, Raney Ni (or other metal catalyst)
Typical Yield High (85-95%)Good to High (75-90%)
Selectivity Excellent for primary amineGood; requires ammonia to suppress secondary amine formation[7]
Safety High reactivity with water/air; pyrophoric. Generates H₂ gas during workup.Flammable H₂ gas under pressure; pyrophoric catalyst.
Scalability Difficult to scale due to exothermic nature and reagent handling.Highly scalable and preferred for industrial production.[7]
Equipment Standard laboratory glassware.Specialized high-pressure hydrogenation equipment required.
Waste Generates aluminum salt waste.Minimal waste; catalyst can sometimes be recycled.
Cost More expensive reagent.Less expensive on a large scale.[7]

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the formation of a key nitrile intermediate followed by its reduction. For laboratory-scale synthesis where specialized high-pressure equipment may not be available, the reduction of the nitrile with Lithium Aluminum Hydride (Method A) offers a rapid and high-yielding route, provided that appropriate safety precautions are strictly followed. For process development and larger-scale manufacturing, Catalytic Hydrogenation (Method B) is the superior method due to its scalability, cost-effectiveness, and atom economy. The choice between these methods will ultimately depend on the specific needs, scale, and available resources of the research or development team.

References

  • Wikipedia. Nitrile reduction. Available from: [Link]

  • Chemguide. Reduction of nitriles. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Nitriles to Amines: LiAlH4 Reduction. Available from: [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

  • ACS Publications - Organic Letters. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Available from: [Link]

  • Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Preparation of Amines: Reduction of Amides and Nitriles. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

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Application Notes and Protocols for Reductive Amination Using [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination and Novel Building Blocks

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2] This one-pot reaction, which combines a carbonyl compound with an amine followed by in situ reduction of the intermediate imine or iminium ion, is celebrated for its efficiency and broad substrate scope.[3] Its significance is underscored by the fact that approximately a quarter of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry leverage this powerful technique.[4][5][6] The resulting amine moieties are ubiquitous in pharmacologically active agents, influencing properties such as target binding, solubility, and metabolic stability.

This guide focuses on the application of a unique primary amine, [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine , in reductive amination protocols. The incorporation of the oxane (tetrahydropyran) ring, a privileged scaffold in drug discovery, offers several advantages. Oxetanes and other cyclic ethers are increasingly utilized as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as increased polarity and metabolic stability.[7][8] The sp³-rich, three-dimensional character of the oxane ring can also enhance target engagement and provide novel intellectual property.[9] This document provides a detailed exploration of the mechanistic underpinnings of reductive amination, comprehensive experimental protocols, and expert insights into reaction optimization using this valuable building block.

Mechanistic Insights: The Pathway to C-N Bond Formation

The reductive amination process is a sequential reaction that begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone.[1][3] This initial step, often catalyzed by mild acid, forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a Schiff base (imine). The reaction culminates in the reduction of the C=N double bond of the imine by a hydride-based reducing agent to afford the final secondary amine product.[10][11]

The overall transformation can be visualized as follows:

Reductive_Amination_Mechanism Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product Secondary Amine Product Imine->Product + Reducing Agent

Caption: General mechanism of reductive amination.

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine in the presence of the starting carbonyl compound.[10][12]

Core Protocol: Reductive Amination with this compound

This section provides a detailed, step-by-step methodology for a typical reductive amination reaction.

Reagents and Materials
  • This compound

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Combine amine, carbonyl, and solvent under inert atmosphere. Start->Setup Acid Add acetic acid (optional, but recommended). Setup->Acid ReducingAgent Add reducing agent portion-wise. Acid->ReducingAgent Stir Stir at room temperature for 2-24 hours. ReducingAgent->Stir Quench Quench reaction with saturated NaHCO₃ solution. Stir->Quench Extract Extract with organic solvent (e.g., DCM). Quench->Extract Wash Wash organic layer with brine. Extract->Wash Dry Dry organic layer over MgSO₄ or Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify End Characterize final product. Purify->End

Caption: Step-by-step experimental workflow for reductive amination.

Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • Acid Catalyst: Add glacial acetic acid (1.0-1.2 eq.). The use of a mild acid catalyst can facilitate imine formation.[13]

  • Addition of Reducing Agent: Slowly add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq.), portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure secondary amine.

Selection of Reagents and Optimization Strategies

The success of a reductive amination reaction hinges on the judicious selection of the reducing agent and reaction conditions.

Reducing AgentKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Does not require strict pH control.[3][14]DCM, DCE, THF
Sodium Cyanoborohydride (NaBH₃CN) Effective but requires careful pH control (typically pH 4-6) for optimal performance.[10][12][13]Methanol, Ethanol
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting carbonyl.[10][14] Best used in a two-step procedure where the imine is pre-formed.Methanol, Ethanol
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Conversion Insufficient reaction time; sterically hindered substrates; low reactivity of the carbonyl compound.Increase reaction time; consider gentle heating (e.g., 40 °C); use a more reactive reducing agent or add a Lewis acid catalyst like Ti(OiPr)₄.[10]
Formation of Byproducts Over-alkylation (if a primary amine is formed in situ); reduction of the starting carbonyl.Use a 1:1 stoichiometry of amine to carbonyl; choose a milder reducing agent like NaBH(OAc)₃.[3]
Difficult Purification Polarity of the product amine is similar to starting materials or byproducts.Optimize the eluent system for column chromatography; consider derivatization to a less polar intermediate for purification, followed by deprotection.

Applications in Drug Development

The this compound scaffold is of significant interest in medicinal chemistry. The ethoxyphenyl group is a common feature in many biologically active molecules, and the oxane ring, as previously mentioned, can impart favorable pharmacokinetic properties.[15][16] The secondary amines synthesized using this building block can serve as key intermediates in the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[5][17] The ability to readily couple this amine with a diverse array of aldehydes and ketones through reductive amination allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Conclusion

Reductive amination using this compound is a highly effective and versatile method for the synthesis of novel secondary amines with potential applications in drug discovery. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a wide range of structurally diverse molecules. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this valuable synthetic transformation.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. (2023, September 26). Chemistry Learner. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications. (2018, October 26). ACS Publications. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21). ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019, December 11). National Center for Biotechnology Information. [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews. (2020, August 19). ACS Publications. [Link]

  • ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF - ResearchGate. (2025, October 31). ResearchGate. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Sciforum. [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (2014, May 15). National Center for Biotechnology Information. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (2025, September 11). ResearchGate. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. (2023, December 5). National Center for Biotechnology Information. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). ACS Publications. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - PubMed. (2016, January 25). National Center for Biotechnology Information. [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023, September 7). Semantic Scholar. [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30). JoVE. [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Novel Sulfonamides from [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sulfonamide Synthesis

The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. Its unique physicochemical properties, such as its ability to act as a hydrogen bond donor and acceptor and its hydrolytic stability, make it a privileged scaffold in drug design. This guide provides a detailed, experience-driven protocol for the synthesis of novel sulfonamides starting from the primary amine, [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine. The protocols herein are designed to be robust and adaptable, providing not just a series of steps, but the underlying chemical principles that ensure success and allow for logical troubleshooting.

Reaction Principle: The Sulfonylation of Primary Amines

The formation of a sulfonamide from a primary amine and a sulfonyl chloride is a classic nucleophilic acyl substitution-type reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

A critical challenge in the sulfonylation of primary amines is the potential for a second sulfonylation event, leading to a di-sulfonylated byproduct. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a sulfonamide anion that can then react with another molecule of sulfonyl chloride.[1] Our protocol is meticulously designed to mitigate this side reaction through precise control of stoichiometry, temperature, and reagent addition rates.

Sulfonamide Formation Mechanism cluster_main Reaction Pathway cluster_acid_scavenging Acid Neutralization Amine R-NH₂ (this compound) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylCl Ar-SO₂Cl (Arylsulfonyl Chloride) SulfonylCl->Intermediate Product R-NH-SO₂Ar (Sulfonamide) Intermediate->Product Collapse & Cl⁻ Elimination Base Base (e.g., Pyridine) HCl HCl Salt Base·H⁺Cl⁻ Base_scavenge Base Salt_scavenge Base·H⁺Cl⁻ Base_scavenge->Salt_scavenge HCl_scavenge HCl (byproduct) HCl_scavenge->Salt_scavenge Neutralization

Caption: General mechanism of sulfonamide synthesis.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplierNotes
This compound≥95%VariesStarting material.
Arylsulfonyl Chloride (e.g., Ts-Cl, Bs-Cl)≥98%VariesEnsure fresh or purified.
Pyridine (or Triethylamine)Anhydrous, ≥99.8%VariesMust be dry. Acts as base.
Dichloromethane (DCM) or THFAnhydrousVariesReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVariesFor extraction.
1 M Hydrochloric Acid (HCl)AqueousVariesFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousVariesFor workup.
Brine (Saturated NaCl)AqueousVariesFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVariesDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄VariesFor reaction monitoring.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is optimized to favor the formation of the mono-sulfonated product and minimize the di-sulfonated impurity.[1][2]

Experimental_Workflow start Start setup 1. Reaction Setup - Amine (1.1 eq) in Anhydrous DCM - Add Base (1.5 eq) - Inert Atmosphere (N₂) start->setup cooling 2. Cooling - Cool mixture to 0 °C (Ice-Water Bath) setup->cooling addition 3. Reagent Addition - Add Sulfonyl Chloride (1.0 eq) in DCM - Dropwise over 30-60 min cooling->addition reaction 4. Reaction - Stir at 0 °C for 1-2h - Warm to RT, stir 2-16h addition->reaction monitoring 5. Monitoring - Check for amine consumption (TLC or LC-MS) reaction->monitoring workup 6. Aqueous Workup - Quench with H₂O - Extract with EtOAc - Wash: 1M HCl, NaHCO₃, Brine monitoring->workup purification 7. Purification - Dry (MgSO₄), Filter, Concentrate - Purify via Column Chromatography workup->purification characterization 8. Characterization - Confirm structure and purity (NMR, LC-MS, HRMS) purification->characterization end_node Pure Sulfonamide Product characterization->end_node

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add This compound (1.1 mmol, 1.1 equivalents) .

  • Dissolve the amine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M.[1]

  • Add the base, such as pyridine (1.5 mmol, 1.5 equivalents) . The use of a slight excess of base ensures complete neutralization of the HCl generated during the reaction.[2]

Step 2: Cooling

  • Cool the reaction mixture to 0 °C using an ice-water bath. Lowering the temperature is a critical control parameter; it reduces the rate of the undesired di-sulfonylation side reaction, which often has a higher activation energy than the desired primary reaction.[1]

Step 3: Addition of the Sulfonyl Chloride

  • In a separate flask or syringe, prepare a solution of the desired arylsulfonyl chloride (1.0 mmol, 1.0 equivalent) in a small amount of the same anhydrous solvent.

  • Add this solution dropwise to the stirred amine solution over 30-60 minutes.

  • Causality: The slow, dropwise addition is arguably the most crucial step for ensuring high selectivity. It maintains a low instantaneous concentration of the electrophilic sulfonyl chloride, which heavily favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion intermediate.[1]

Step 4: Reaction Monitoring

  • After the addition is complete, stir the reaction at 0 °C for an additional 1-2 hours.

  • Allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine spot is completely consumed.[2]

Step 5: Workup and Purification

  • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (aq) : to remove excess pyridine or other amine bases.

    • Saturated NaHCO₃ (aq) : to remove any residual acid.

    • Brine : to remove bulk water.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can then be purified. Silica gel column chromatography is a highly effective method.[3] Recrystallization can also be employed if the product is a solid of sufficient purity.[4]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Water contamination hydrolyzing the sulfonyl chloride.[2]2. Poor quality reagents.1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use freshly opened or purified sulfonyl chloride.
Di-sulfonylation Product Observed 1. Sulfonyl chloride added too quickly.2. Reaction temperature too high.3. Incorrect stoichiometry (excess sulfonyl chloride).[2]1. Add sulfonyl chloride dropwise over a longer period (60+ min).2. Maintain temperature at 0 °C or lower during addition.[1]3. Use a slight excess of the primary amine (1.1 to 1.2 eq).
Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture.[2]Rigorously adhere to anhydrous conditions.
Difficult Purification Product has similar polarity to a byproduct.Optimize the chromatography mobile phase system. Consider reverse-phase chromatography if necessary.

Characterization and Purity Analysis

Accurate determination of product identity and purity is essential. A combination of analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): An initial, rapid assessment of purity. A suitable mobile phase could be a mixture of Chloroform and an alcohol like tert-butanol.[5] Spots can be visualized under UV light (254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a more accurate assessment of purity than TLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the synthesized sulfonamide. The disappearance of the primary amine's N-H protons and the appearance of a single N-H proton signal for the sulfonamide are key diagnostic markers in the ¹H NMR spectrum.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of the final product.

Safety Precautions

  • Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

  • Pyridine and Triethylamine are flammable and have strong, unpleasant odors. Work in a fume hood and avoid inhalation.

  • Dichloromethane (DCM) is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle only in a fume hood.

  • Always wear appropriate PPE during all steps of the synthesis, workup, and purification.

References

  • Lakes, S. D. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Taylor, L. T., & Chang, C. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(8), 363-368. Retrieved from [Link]

  • Singh, R., & Sharma, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

  • Reaction Amines With Aryl Sulphonyl Chloride. (2023, February 3). YouTube. Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kowalski, J., & Wróbel, Z. (2001). Preparation of sulfonamides from N-silylamines. Arkivoc, 2001(2), 145-152. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Application Note: Reaction Protocols for Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Grounding

The Challenge: Steric Deactivation

Sterically hindered primary amines (e.g., tert-butylamine, adamantylamine, cumyl-amines) present a unique synthetic challenge. While often electronically electron-rich, their nucleophilicity is kinetically suppressed by the sheer bulk of the surrounding alkyl groups. This steric wall prevents the orbital overlap required for the transition states of standard SN2 alkylations or tetrahedral intermediates in acylation.

Key Failure Modes in Standard Protocols:

  • SN2 Alkylation: Fails due to the inability of the amine to access the electrophilic carbon (backside attack blocked). Often leads to E2 elimination byproducts.

  • Standard Amide Coupling (EDC/HOBt): Activation is too slow; the active ester hydrolyzes or rearranges (Curtius-like) before the bulky amine can attack.

  • Imine Formation: Equilibrium heavily favors the ketone/amine starting materials due to strain in the C=N bond formation.

The Solution: Forcing Conditions & Catalysis

To functionalize these amines, we must abandon "gentle" conditions and utilize reagents that either:

  • Pre-organize the reaction center (e.g., Titanium coordination).

  • Create hyper-electrophilic species (e.g., Acyl chlorides via Ghosez’s reagent).

  • Bypass nucleophilic attack entirely via oxidative addition/reductive elimination cycles (Pd-catalysis).

Part 2: Decision Matrix & Workflow

Use this decision tree to select the optimal protocol based on your target electrophile.

ReactionWorkflow Start Target Electrophile ArylHalide Aryl Halide (Br, Cl, OTf) Start->ArylHalide KetoneAldehyde Ketone / Aldehyde Start->KetoneAldehyde CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Buchwald Protocol 1: Pd-Catalyzed Arylation (BrettPhos) ArylHalide->Buchwald C-N Bond Formation Reductive Protocol 2: Ti(OiPr)4 Mediated Reductive Amination KetoneAldehyde->Reductive Alkylation T3P Protocol 3A: T3P Coupling (Standard Hindered) CarboxylicAcid->T3P Mod. Hindrance Ghosez Protocol 3B: Ghosez's Reagent (Extreme Hindrance) CarboxylicAcid->Ghosez High Hindrance

Figure 1: Strategic decision tree for functionalizing sterically hindered primary amines.

Part 3: Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Arylation (BrettPhos System)

Application: Coupling hindered primary amines with aryl halides. Mechanism: The bulky BrettPhos ligand is crucial. It promotes the reductive elimination step, which is often the rate-determining step for hindered amines. Standard ligands (BINAP, dppf) will stall at the Pd(II)-amido complex.

Reagents:

  • Catalyst: Pd2(dba)3 (or precatalyst BrettPhos Pd G4)

  • Ligand: BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine)[1]

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charge Solids: Add Pd2(dba)3 (1.0 mol%) and BrettPhos (2.2 mol%). Note: A 1:2.2 Pd:Ligand ratio ensures active catalyst formation.

  • Add Reactants: Add Aryl Halide (1.0 equiv), Hindered Amine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Tip: If the amine is a liquid, add it after the solvent.

  • Degas: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Monitoring: Conversion is best monitored by LCMS. Look for the disappearance of the aryl halide.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite plug, and concentrate.

Why it works: BrettPhos forms a mono-ligated Pd(0) species that is electronically rich (facilitating oxidative addition) but sterically bulky enough to force the crowded Pd(II) center to eliminate the product C-N bond [1].

Protocol 2: Titanium(IV)-Mediated Reductive Amination

Application: Alkylating hindered amines with ketones (especially hindered ketones). Mechanism: Steric bulk prevents stable hemiaminal/imine formation under standard conditions (AcOH/NaBH(OAc)3). Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine species.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Reductant: NaBH4 (Sodium borohydride)[2]

  • Solvent: THF (anhydrous) or Neat

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask, combine the Hindered Amine (1.2 equiv) and Ketone (1.0 equiv).

    • Add Ti(OiPr)4 (2.0 equiv) neat.

    • Stir at 60 °C for 6–12 hours under Argon.

    • Checkpoint: The solution often becomes viscous. This confirms the formation of the titanium-amine complex.

  • Reduction:

    • Cool the mixture to room temperature.

    • Dilute with absolute Ethanol (10 mL per mmol).

    • Add NaBH4 (2.0 equiv) carefully (gas evolution).

    • Stir for 2–4 hours at RT.

  • Quench (The "White Precipitate" Trick):

    • Add water (1 mL) to quench. A thick white precipitate (TiO2) will form.

    • Crucial Step: Dilute with EtOAc and stir vigorously for 15 minutes to break up the titanium salts.

    • Filter through Celite. The filtrate contains your product.

Why it works: The Ti(IV) center coordinates both the carbonyl oxygen and the amine nitrogen, bringing them into proximity despite their steric repulsion, effectively "templating" the reaction [2].

Protocol 3: High-Force Amide Coupling (Ghosez’s Reagent)

Application: Acylation of extremely non-nucleophilic/hindered amines where HATU/EDC fails. Mechanism: This protocol generates an acid chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). Acid chlorides are significantly more electrophilic than the active esters formed by HATU, overcoming the nucleophilic sluggishness of the amine.

Reagents:

  • Activator: Ghosez’s Reagent (commercially available or prepared from N,N-dimethylisobutyramide + oxalyl chloride).

  • Base: Pyridine or 2,6-Lutidine.

  • Solvent: DCM or CHCl3.

Step-by-Step Protocol:

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M) under Argon.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

    • Stir at RT for 1–2 hours.

    • Validation: Monitor by TLC (methanol quench of an aliquot shows methyl ester).

  • Coupling:

    • Add the Hindered Amine (1.5 equiv) and Pyridine (3.0 equiv) .

    • Stir at RT (or reflux for extreme cases) for 16 hours.

  • Workup:

    • Acidic wash (1N HCl) is critical to remove pyridine and unreacted amine.

Alternative (T3P): For moderate hindrance, use T3P (Propylphosphonic anhydride) (50% in EtOAc) with N-Methylmorpholine (NMM) in EtOAc. T3P has low epimerization risk and drives reaction by releasing a water-soluble phosphate byproduct [3].

Part 4: Comparative Data & Troubleshooting

MethodBest ForKey AdvantageCommon Pitfall
Buchwald (BrettPhos) Aryl-Amine bondsWorks on 1° amines where SNAr failsO2 sensitivity; Catalyst poisoning
Ti(OiPr)4 Reductive Alkyl-Amine bondsScavenges water; forces imine formationMessy workup (TiO2 ppt); requires filtration
Ghosez's Reagent Amide bondsHighest reactivity (Acid Chloride)Moisture sensitive; highly acidic conditions
T3P Coupling Amide bondsLow epimerization; easy workupSlower than Ghosez for tert-alkyl amines
Troubleshooting "No Reaction":
  • Check Water: Hindered amines are hygroscopic. Trace water kills Ghosez’s reagent and hydrolyzes imines. Dry your amine over KOH.

  • Check Protonation: If using acid chlorides, the HCl byproduct protonates the hindered amine, deactivating it. Use excess base (3-5 equiv).

  • The "Grignard Switch": If direct amidation fails, convert the amine to an Isocyanate (using triphosgene) and react it with a Grignard reagent. This reverses the polarity and is extremely effective for bulky amides [4].

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega. (2020). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2012). [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. (2016). [Link]

Sources

Synthesis of Heterocyclic Amine Scaffolds: A Detailed Guide to Core Methodologies and Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

Heterocyclic amines are foundational scaffolds in a vast array of biologically active molecules, including a significant portion of pharmaceuticals, natural products, and agrochemicals.[1][2][3][4] Their prevalence underscores the critical importance of robust and versatile synthetic methodologies for their construction. This guide provides an in-depth exploration of key synthetic strategies, moving beyond simple procedural lists to elucidate the underlying mechanistic principles and practical considerations that inform experimental design. We will delve into classical named reactions that form the bedrock of heterocyclic chemistry, as well as modern, cutting-edge techniques that offer enhanced efficiency, atom economy, and access to novel chemical space.

I. Classical Approaches: The Pillars of Heterocyclic Amine Synthesis

The enduring relevance of classical named reactions in the synthesis of heterocyclic amines is a testament to their reliability and broad applicability. These methods, often developed over a century ago, continue to be workhorse reactions in both academic and industrial settings.

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines and β-Carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[5][6][7] This reaction is a special case of the more general Mannich reaction and is particularly valuable for the synthesis of alkaloids and related pharmaceutical agents.[6]

Causality of Experimental Choices: The choice of acid catalyst is critical and can range from strong protic acids like HCl and H2SO4 to Lewis acids.[8] The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step.[9] In cases of less activated aromatic systems, superacid catalysts may be employed to drive the reaction to completion.[10] The solvent choice is also important, with anhydrous conditions generally favored to prevent side reactions.

Protocol: General Procedure for the Synthesis of a Tetrahydro-β-carboline Derivative [5]

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the tryptamine derivative in anhydrous DCM under an inert atmosphere (e.g., argon), add the aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

The Paal-Knorr Synthesis: Accessing Pyrroles and Furans

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[11][12] For the synthesis of pyrroles, the 1,4-dicarbonyl is condensed with a primary amine or ammonia, typically under acidic conditions.[13]

Mechanism and Rationale: The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11] The use of a weak acid, such as acetic acid, can accelerate the reaction. However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[13]

Protocol: Synthesis of 1,2,5-Trimethylpyrrole

Materials:

  • Acetonylacetone (1,4-hexanedione) (1.0 eq)

  • Methylamine (40% in water) (1.2 eq)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetonylacetone and methylamine solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, add water and extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography if necessary.

The Hantzsch Pyridine Synthesis: A Multicomponent Approach to Dihydropyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[14][15] These products can then be oxidized to the corresponding pyridine derivatives.[16]

Underlying Chemistry: The mechanism involves a series of condensations and additions.[17] One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia.[17] A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the dihydropyridine ring.[17] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[15][17]

Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [15]

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 1,4-dihydropyridine.

The Fischer Indole Synthesis: A Cornerstone for Indole Scaffolds

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[8][18][19] This reaction is widely used in the synthesis of pharmaceuticals, particularly the triptan class of antimigraine drugs.[8][19]

Mechanistic Insights: The reaction begins with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.[8][20] This is followed by tautomerization to an enamine, which then undergoes a[18][18]-sigmatropic rearrangement.[8] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[8] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction.[8][20]

Protocol: Synthesis of 2-Phenylindole

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • In a flask, mix phenylhydrazine and acetophenone.

  • Heat the mixture gently for 15 minutes to form the phenylhydrazone.

  • Cool the mixture and add polyphosphoric acid.

  • Heat the reaction mixture to 100-120 °C for 1-2 hours.

  • Pour the hot mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[9][21][22] The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines.[9]

Driving the Reaction: The reaction is most effective with electron-rich aromatic rings, which enhances the nucleophilicity of the arene for the intramolecular cyclization.[9] The mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate.[21]

Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

Materials:

  • N-phenethylacetamide (1.0 eq)

  • Phosphorus oxychloride (POCl3) (2.0 eq)

  • Anhydrous toluene

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve N-phenethylacetamide in anhydrous toluene.

  • Slowly add phosphorus oxychloride to the solution at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Make the aqueous solution basic with a sodium hydroxide solution.

  • Extract the product with toluene or another suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or chromatography.

II. Modern Synthetic Strategies: Expanding the Toolkit

While classical methods remain indispensable, the field of organic synthesis is continually evolving. Modern techniques offer new avenues for the construction of heterocyclic amines, often with improved efficiency, selectivity, and environmental compatibility.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has revolutionized the synthesis of N-heterocycles by enabling novel bond formations and reaction pathways.[23] These methods often proceed via C-H bond activation, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.[1] Palladium, copper, rhodium, and nickel are among the most commonly employed metals for these transformations.[1][3]

Key Advantages:

  • Direct C-H Functionalization: Avoids the need for pre-installed leaving groups, leading to shorter synthetic sequences.

  • High Selectivity: Catalysts can be designed to control regio- and stereoselectivity.

  • Milder Reaction Conditions: Many catalyzed reactions can be performed under milder conditions than their classical counterparts.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of heterocyclic scaffolds.[24][25][26]

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[24] By choosing appropriate starting materials with additional functional groups, the Ugi product can undergo subsequent intramolecular reactions to form a variety of heterocycles.[24]

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner. Various types of cycloadditions, such as [3+2], [4+2] (Diels-Alder), and [4+3] cycloadditions, can be employed for the synthesis of nitrogen-containing heterocycles.[27][28][29] The use of in situ generated reactive intermediates like benzynes in cycloaddition reactions has also emerged as a potent strategy.[29][30]

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and improving yields.[31][32] In the context of heterocyclic amine synthesis, microwave-assisted protocols have been developed for many classical reactions, including the Hantzsch synthesis and the Paal-Knorr synthesis, as well as for modern transition-metal-catalyzed processes.[33][34][35]

Benefits of Microwave Heating:

  • Rapid Heating: Leads to significantly shorter reaction times.

  • Improved Yields: Often results in higher product yields and purities.

  • Solvent-Free Conditions: Can enable reactions to be run without a solvent, aligning with the principles of green chemistry.[31]

III. Data Summary and Visualization

Table 1: Comparison of Key Synthetic Methods for Heterocyclic Amines

Reaction NameHeterocycle FormedKey Starting MaterialsTypical ConditionsAdvantagesLimitations
Pictet-Spengler Tetrahydroisoquinoline, β-Carbolineβ-Arylethylamine, Aldehyde/KetoneAcidic (protic or Lewis)High atom economy, access to complex alkaloidsRequires activated aromatic ring for high yields
Paal-Knorr Pyrrole, Furan, Thiophene1,4-Dicarbonyl compound, Amine/AmmoniaWeakly acidicSimple, versatile for substituted systems1,4-Dicarbonyl precursors can be challenging to prepare
Hantzsch Dihydropyridine, PyridineAldehyde, 2x β-Ketoester, AmmoniaReflux in alcoholMulticomponent, high efficiencyCan have long reaction times under classical heating
Fischer Indole IndoleArylhydrazine, Aldehyde/KetoneAcidic (Brønsted or Lewis)Highly versatile, widely applicableCan produce regioisomeric mixtures with unsymmetrical ketones
Bischler-Napieralski Dihydroisoquinolineβ-ArylethylamideDehydrating agent (e.g., POCl3)Good for 1-substituted dihydroisoquinolinesRequires electron-rich arenes

Diagram 1: General Workflow for Heterocyclic Amine Synthesis

G cluster_0 Design & Planning cluster_1 Execution cluster_2 Analysis & Purification A Target Heterocycle Identification B Retrosynthetic Analysis A->B C Method Selection (Classical vs. Modern) B->C D Reagent Preparation & Purification C->D E Reaction Setup & Monitoring (TLC, LC-MS) D->E F Work-up & Isolation E->F G Purification (Chromatography, Recrystallization) F->G H Structural Characterization (NMR, MS, IR) G->H I Purity Assessment (HPLC, Elemental Analysis) H->I

Caption: A generalized workflow for the synthesis of heterocyclic amines.

Diagram 2: Mechanistic Overview of the Fischer Indole Synthesis

G Arylhydrazine + Carbonyl Arylhydrazine + Carbonyl Phenylhydrazone Phenylhydrazone Arylhydrazine + Carbonyl->Phenylhydrazone + H+ Enamine (Tautomerization) Enamine (Tautomerization) Phenylhydrazone->Enamine (Tautomerization) Enamine Enamine [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->[3,3]-Sigmatropic Rearrangement Di-imine Intermediate Di-imine Intermediate [3,3]-Sigmatropic Rearrangement->Di-imine Intermediate Cyclization Cyclization Di-imine Intermediate->Cyclization Aminal Intermediate Aminal Intermediate Cyclization->Aminal Intermediate Indole Indole Aminal Intermediate->Indole - NH3, - H+

Caption: Key steps in the Fischer indole synthesis mechanism.

IV. Conclusion

The synthesis of heterocyclic amine scaffolds is a dynamic and ever-expanding field. The classical named reactions discussed herein provide a robust foundation for the construction of a wide variety of these important molecular frameworks. Concurrently, modern synthetic methods, including transition-metal catalysis, multicomponent reactions, and microwave-assisted synthesis, are continuously pushing the boundaries of what is possible, enabling the creation of increasingly complex and novel heterocyclic structures with greater efficiency and sustainability. A thorough understanding of the principles and practicalities of these diverse synthetic approaches is essential for researchers and scientists engaged in drug discovery and development.

V. References

  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. (n.d.). Synlett. Retrieved February 13, 2026, from

  • Transition Metal-Catalyzed Synthesis of N, O−Heterocycles via C−H Functionalization. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from

  • A Novel [3+2] Cycloaddition Approach to Nitrogen Heterocycles via Phosphine-Catalyzed Reactions of 2,3-Butadienoates or 2-Butynoates and Dimethyl Acetylenedicarboxylate with Imines: A Convenient Synthesis of Pentabromopseudilin. (2004). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (2025, April 7). NROChemistry. Retrieved February 13, 2026, from [Link]

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. (n.d.). The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021, January 4). Vedantu. Retrieved February 13, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI. Retrieved February 13, 2026, from [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Cycloaddition reaction for making nitrogen-containing 7-membered heterocyclic compounds. (2020, May 12). University of Nevada, Reno. Retrieved February 13, 2026, from [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved February 13, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007, February 19). University of Illinois Urbana-Champaign. Retrieved February 13, 2026, from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 13, 2026, from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved February 13, 2026, from [Link]_

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). PMC. Retrieved February 13, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021, November 17). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. (2023, June 12). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. (n.d.). PMC - PubMed Central. Retrieved February 13, 2026, from [Link]

  • Metal-catalyzed Heterocyclization: Synthesis of five- and six-membered Nitrogen Heterocycles Through Carbon-Nitrogen Bond Forming Reactions. (2011, June 1). Bentham Science Publishers. Retrieved February 13, 2026, from [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). J-STAGE. Retrieved February 13, 2026, from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016, April 14). MDPI. Retrieved February 13, 2026, from [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (2022, August 20). SciSpace. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. (2023, October 31). Green Chemistry Education Network. Retrieved February 13, 2026, from [Link]

  • A review on green multicomponent synthesis of heterocyclic compounds. (2022, June 10). ScienceScholar. Retrieved February 13, 2026, from [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives. (2025, August 10). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). University of Vienna. Retrieved February 13, 2026, from [Link]

  • (PDF) Multicomponent synthesis of heterocyclic compounds. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • C-H amination in the synthesis of N-heterocycles. (2015, March 31). ROC - Dove Medical Press. Retrieved February 13, 2026, from [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025, September 22). International Journal of Innovative Science and Research Technology. Retrieved February 13, 2026, from [Link]

  • Formation of heterocyclic amines using model systems. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • 12.6 Heterocyclic Amines. (n.d.). Fundamentals of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Ugi Reaction. (2021, December 16). YouTube. Retrieved February 13, 2026, from [Link]_

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Bond Formation with Oxan-4-yl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting amide bond formation involving oxan-4-yl amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these specific cyclic amines. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your synthetic outcomes.

The use of saturated heterocycles like oxane derivatives is a cornerstone of modern medicinal chemistry. However, the seemingly simple oxan-4-yl amine presents a unique set of challenges in amide bond formation due to its inherent structural properties. This guide will equip you with the expertise to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing very low to no yield of my desired amide product when coupling a carboxylic acid with oxan-4-yl amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in amide coupling reactions with oxan-4-yl amine are a frequent challenge. This is often attributed to a combination of steric hindrance and the nucleophilicity of the amine. The axial and equatorial protons of the oxane ring can create a sterically congested environment around the nitrogen atom, impeding the approach of the activated carboxylic acid.

Potential Causes:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the steric barrier presented by the oxan-4-yl amine.

  • Steric Hindrance: The bulky, cyclic nature of the oxan-4-yl group can physically block the amine's lone pair from attacking the activated carbonyl group.[1][2][3]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or reaction time can significantly hamper the reaction rate and lead to low conversion.

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: For sterically hindered amines like oxan-4-yl amine, more powerful activating agents are often necessary.[4] Standard carbodiimide reagents such as DCC or EDC may prove insufficient.[4] Consider switching to uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), which form highly reactive esters capable of overcoming steric challenges.[4][5][6] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7][8]

  • Adjust Reaction Time and Temperature: Steric hindrance can slow down the reaction rate.[4] Increasing the reaction time, for instance from a few hours to overnight, can often lead to improved yields.[4] Gentle heating can also help to overcome the activation energy, but this should be approached with caution to minimize the risk of side reactions or racemization if chiral centers are present.[4] Microwave-assisted synthesis is another effective method for driving difficult couplings to completion more rapidly and efficiently.[4]

  • Select an Appropriate Solvent: The solvent plays a crucial role in solvating the reactants and intermediates. N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) due to its superior solvating properties, which can be particularly beneficial for hindered couplings.[4] For very challenging cases, a mixture of solvents like DCM/DMF/NMP might be advantageous.[4]

Experimental Protocol: Enhanced Amide Coupling for Hindered Amines

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or NMP).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the oxan-4-yl amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography.

Question 2: I am observing the formation of a significant amount of side products in my reaction. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue in amide coupling reactions, and the specific byproducts can provide clues about what is going wrong.

Common Side Reactions:

  • N-Acylurea Formation: When using carbodiimide reagents (like DCC or EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[9]

  • Guanidinium Byproduct Formation: Uronium/aminium-based coupling reagents can react with the amine to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired amide bond formation.[10]

  • Epimerization: If your carboxylic acid has a chiral center at the alpha-position, harsh reaction conditions (e.g., high temperatures or prolonged exposure to base) can lead to racemization.

Troubleshooting Steps & Solutions:

  • Add an Additive with Carbodiimides: To suppress N-acylurea formation when using carbodiimides, it is highly recommended to include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[11][12] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • Control Stoichiometry: To minimize guanidinium byproduct formation with uronium/aminium reagents, avoid using a large excess of the coupling reagent relative to the carboxylic acid.[10]

  • Optimize Base and Temperature for Chiral Substrates: To prevent epimerization, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Also, maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) and for the minimum time necessary for completion.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesProsConsMitigation Strategies
CarbodiimidesDCC, EDCCost-effective, readily availableN-acylurea formation, potential for racemizationUse with additives (HOBt, Oxyma)
Uronium/Aminium SaltsHATU, HBTU, HCTUHigh reactivity, fast reaction times, low racemizationCan form guanidinium byproducts, more expensiveControl stoichiometry
Phosphonium SaltsPyBOP, PyAOPHigh reactivity, low racemization, good for hindered systemsMore expensive, byproducts can be difficult to removeCareful purification
Acyl Fluoride PrecursorsTFFH, BTFFHExcellent for extremely hindered substratesRequires an extra step to form the acyl fluorideAnhydrous conditions are critical
Question 3: My starting materials (carboxylic acid or oxan-4-yl amine) and/or product have poor solubility in common reaction solvents. How can I address this?

Answer:

Poor solubility of reactants or the product can significantly impede the reaction rate and make product isolation and purification challenging.

Troubleshooting Steps & Solutions:

  • Solvent Screening: Experiment with a range of solvents to find one that provides adequate solubility for all components. For polar compounds, consider more polar aprotic solvents like NMP, DMSO, or DMA. As mentioned earlier, NMP is often superior to DMF for solvating reactants in hindered couplings.[4]

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, adding a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a more polar solvent like DMF might improve the solubility of less polar reactants.

  • Temperature Adjustment: Gently warming the reaction mixture can sometimes improve the solubility of the reactants. However, be mindful of the potential for side reactions at elevated temperatures.

  • "Green Chemistry" Approaches: For some systems, amide bond formation in aqueous media using specific surfactants and coupling reagents like COMU has been reported and could be an option to explore.[10]

Visualization: Troubleshooting Workflow

A decision-making workflow for troubleshooting low yields in amide bond formation.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • View of The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. [Link]

  • 20.10 Synthesis and Reactions of Amides | Organic Chemistry - YouTube. [Link]

  • 22.3 Synthesis of Amines | Organic Chemistry - YouTube. [Link]

  • (PDF) Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4 - ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • 20.12 Synthesis and Reactions of Amides - YouTube. [Link]

Sources

Technical Support Center: Purification of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this primary amine, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Core Purification Principles

The purification strategy for this compound hinges on its key structural features: a basic primary amine and a moderately nonpolar scaffold.

  • Basicity: The primary amine group (-NH₂) is a Lewis base, readily protonated by acids to form a water-soluble ammonium salt (R-NH₃⁺). This property is the cornerstone of acid-base extraction techniques.[1][2][3]

  • Polarity: While the amine group is polar, the ethoxyphenyl and oxane rings provide significant nonpolar character. This dual nature dictates its solubility and behavior in chromatographic systems.

The first step in any purification is to assess the crude product's impurity profile via analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This initial analysis will guide the selection of the most appropriate purification strategy as outlined below.

Method_Selection start Crude this compound analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->analysis decision What are the major impurities? analysis->decision acid_base Acid-Base Extraction decision->acid_base  Acidic, basic, or neutral starting materials chromatography Column Chromatography decision->chromatography  Structurally similar impurities (e.g., secondary amines) or non-ionizable compounds crystallization Crystallization decision->crystallization  Product is a solid with high initial purity (>90%) acid_base->chromatography Further polishing needed final_product Pure Product (>98% Purity) acid_base->final_product chromatography->crystallization Final polishing/polymorph control chromatography->final_product crystallization->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Acid-Base Extraction

This technique is often the most efficient first-pass purification step to remove non-basic impurities.[1][3]

Q1: What is the standard protocol for an acid-base extraction of this compound?

A1: The goal is to convert the water-insoluble neutral amine into a water-soluble ammonium salt, separating it from neutral or acidic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer. It is advisable to perform this extraction 2-3 times to ensure complete transfer.

  • Separation of Impurities: Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded. Wash the combined aqueous layer with fresh organic solvent one more time to remove any trapped nonpolar impurities.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12, check with pH paper). The ammonium salt will be deprotonated back to the neutral, water-insoluble amine, which may precipitate or form an oil.

  • Isolation: Extract the neutral amine back into an organic solvent (e.g., DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

AcidBase_Workflow cluster_org Organic Layer cluster_aq Aqueous Layer crude_org Crude Amine + Impurities in Organic Solvent neutral_impurities Neutral/Acidic Impurities amine_salt_aq Amine Salt (R-NH3+ Cl-) in Aqueous Layer crude_org->amine_salt_aq Extract with Acid pure_amine_org Purified Amine aq_acid Aqueous HCl amine_salt_aq->pure_amine_org Basify, then Extract with Org. Solvent aq_base Aqueous NaOH

Caption: Workflow for acid-base extraction purification.

Q2: An emulsion formed during my extraction. How can I resolve this?

A2: Emulsions are common and are stabilized by microscopic particulate matter or compounds that act as surfactants.

  • Patience: Often, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Q3: After basifying the aqueous layer, my product isn't extracting back into the organic solvent. What's happening?

A3: This typically points to one of two issues:

  • Incomplete Basification: The pH may not be high enough to fully deprotonate the ammonium salt. Ensure the pH is robustly basic (pH > 12). Add more base if necessary.

  • Salt Formation: If you used a large excess of acid, a high concentration of salt (e.g., NaCl) is formed upon neutralization. This can increase the polarity of the aqueous layer and sometimes hinder the transfer of the amine. Diluting with more water before re-extracting can sometimes help.

Section 2: Column Chromatography

Chromatography is necessary when impurities are structurally similar to the product (e.g., other amines) or when acid-base extraction is insufficient.

Q4: My amine is streaking (tailing) on my silica gel column. How can I get sharp bands?

A4: This is a classic problem when purifying basic compounds on silica gel. The silica surface has acidic silanol groups (Si-OH) that strongly and irreversibly bind to the basic amine, causing tailing and poor recovery.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent.

  • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

  • Ammonia: For more polar solvent systems, using a mobile phase pre-saturated with ammonia can be effective. For example, a mixture of DCM/Methanol (95:5) with 1% aqueous ammonia solution.

Q5: What are the best stationary and mobile phases for this compound?

A5: The choice depends on the impurity profile identified in your initial analysis.

Stationary PhaseRecommended Mobile Phase (Eluent)When to UseCausality & Expert Insight
Silica Gel Hexanes/Ethyl Acetate + 1% TEAFor separating less polar impurities.The workhorse of organic synthesis. The added TEA is crucial to prevent streaking by masking acidic silanol sites.[4]
Basic Alumina Hexanes/Ethyl AcetateWhen acidic impurities are present and silica is problematic.Alumina is basic and provides a different selectivity compared to silica. It can be a good alternative for purifying amines without base additives in the eluent.[5]
Reversed-Phase (C18) Water/Acetonitrile or Water/Methanol (often with 0.1% TFA or Formic Acid)For separating highly polar impurities or when normal phase fails.In reversed-phase, polar compounds elute first. Adding an acid like trifluoroacetic acid (TFA) ensures the amine is protonated and behaves predictably. This is a powerful technique often adapted from analytical HPLC methods.[5]

Q6: I'm not sure which solvent system to start with for my silica column. How do I develop a method?

A6: Use Thin Layer Chromatography (TLC) to quickly screen solvent systems.

  • Spot your crude material on a silica TLC plate.

  • Develop the plate in several test solvent systems with varying polarities (e.g., 10%, 20%, 50% Ethyl Acetate in Hexanes). Crucially, add 1% TEA to each test system.

  • The ideal system will give your product a Retention Factor (Rf) of ~0.25-0.35 . This Rf value typically translates well to a column separation, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.

Section 3: Crystallization

Q7: My purified amine is an oil at room temperature. Can it be crystallized?

A7: While the free base of this compound may be an oil or a low-melting solid, its salts are often highly crystalline. For long-term storage and high purity, converting the amine to a salt (e.g., hydrochloride or tartrate) and crystallizing it is a common and effective strategy.

Protocol for HCl Salt Formation & Crystallization:

  • Dissolve the purified free-base amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will often precipitate immediately.

  • Stir the resulting slurry, then cool to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q8: I'm trying to crystallize the free base, but it keeps "oiling out." What should I do?

A8: "Oiling out" occurs when the compound's solubility in the hot solvent is exceeded upon cooling, but the temperature is still above its melting point, or the solution is too supersaturated for orderly crystal lattice formation.

  • Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool much more slowly.

  • Change Solvent System: The current solvent may be too good. Try a solvent system where the compound is less soluble, such as toluene/heptane or ethyl acetate/hexanes.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

References

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Course Hero. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

Sources

Technical Support Center: [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

CAS: 1152563-72-8 | Class: Primary Amine / Tetrahydropyran Building Block

Introduction: The Molecule & The Challenge

As a Senior Application Scientist, I often see researchers treat [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine as a generic reagent. This is a mistake. This molecule contains a primary amine attached to a quaternary carbon on a tetrahydropyran (THP) ring. While the ether linkages are robust, the primary amine (


)  is a "soft spot" for instability.

This guide moves beyond basic storage instructions. It explains why your solution might turn yellow, why precipitates form in DMSO, and how to prove your compound is still viable using self-validating protocols.

Module 1: Critical Stability Risks

The "Invisible" Threat: Atmospheric

The most common failure mode for this compound in solution is carbamate formation .

  • Mechanism: Primary amines are nucleophilic. They react with atmospheric carbon dioxide (an electrophile) to form carbamic acid, which rapidly stabilizes as a carbamate salt with another equivalent of the amine.

  • Symptom: You dissolve the clear oil/solid in DMSO. Two weeks later, a white crust or turbidity appears. This is not polymerization; it is the amine reacting with air.

Solvent-Induced Degradation (DMSO & DMF)
  • DMSO Risks: While DMSO is an excellent solvent, it is hygroscopic. Absorbed water can protonate the amine, altering its reactivity. Furthermore, in the presence of trace metal impurities or light, DMSO can facilitate oxidative deamination.

  • DMF Risks: Never store this amine in DMF for long periods. Primary amines can react with DMF (transamidation) to form formamidines (

    
    ), appearing as a 
    
    
    
    Da mass shift in LCMS.
Oxidative Coloring
  • Symptom: Clear solutions turning yellow/amber.

  • Cause: Formation of N-oxides or trace imine impurities via radical oxidation pathways, often accelerated by light.

Module 2: Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution (100 mM) has developed a fine white precipitate. Is it ruined?

Diagnosis: Likely Amine-Carbamate Salt formation due to


 ingress.
Immediate Action: 
  • Centrifuge the sample (10,000 x g for 5 mins).

  • Analyze the supernatant by LCMS.

  • Recovery: If the supernatant is clean, the precipitate is likely the carbamate salt. You can often regenerate the free base by acidifying (to release

    
    ) and then basifying/extracting, but for analytical standards, discard and prepare fresh .
    Prevention:  Store under Argon/Nitrogen in single-use aliquots.
    
Q2: The solution turned yellow after 2 weeks at 4°C. Can I still use it for bioassays?

Diagnosis: Oxidative degradation (Trace levels). Risk Assessment: Yellowing often represents <1% impurity (highly conjugated species like imines/quinones have high extinction coefficients). Validation Step: Run the "Purity Check Protocol" (see Module 4).

  • If Purity > 95%: Usable for rough screening (

    
     estimation).
    
  • If Purity < 95%: Discard. Oxidation byproducts can be cytotoxic, creating false positives in cell assays.

Q3: I see a generic "M+12" peak in my LCMS spectrum. What is it?

Diagnosis: Formaldehyde Adduct (Schiff Base). Source: If you used Methanol (MeOH) as a solvent or mobile phase, trace formaldehyde (a common contaminant in lower-grade MeOH) reacts with the primary amine:


Fix:  Switch to LC-MS grade Acetonitrile for your mobile phase.

Module 3: Visualizing Degradation

The following diagram maps the decision logic for troubleshooting stability issues based on visual and analytical cues.

StabilityLogic Observation Observation: Solution Change Precipitate White Precipitate/Turbidity Observation->Precipitate Yellowing Yellow/Amber Discoloration Observation->Yellowing MassShift LCMS Mass Shift Observation->MassShift Carbamate Cause: Carbamate Formation (Reaction with CO2) Precipitate->Carbamate In DMSO/Organic Solubility Cause: Low Solubility (Free base in water) Precipitate->Solubility In Aqueous Buffer Oxidation Cause: N-Oxidation (Light/Air exposure) Yellowing->Oxidation Formylation +28 Da: Formylation (DMF Reaction) MassShift->Formylation Imine +12 Da: Formaldehyde Adduct (MeOH Impurity) MassShift->Imine

Figure 1: Diagnostic decision tree for amine stability issues. Use this to correlate visual symptoms with chemical causes.

Module 4: Validated Protocols

Protocol A: Preparation of "Ultra-Stable" Stock Solutions

Use this protocol for long-term storage (up to 6 months).

  • Solvent Choice: Use Anhydrous DMSO (Grade:

    
     99.9%, water < 50 ppm).
    
    • Why? Water accelerates proton exchange and hydrolysis risks.

  • Container: Amber glass vial with a PTFE-lined septa cap.

    • Why? Amber glass blocks UV (prevents photo-oxidation). PTFE prevents leaching from plasticizers.

  • The "Inert Blanket" Technique:

    • Weigh the compound.

    • Add DMSO.[1][2]

    • Crucial Step: Before closing, gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds.

    • Why? Displaces

      
       and Oxygen, preventing carbamate formation and oxidation.
      
  • Storage:

    
     or 
    
    
    
    .
Protocol B: The "Self-Validating" Purity Check

Run this before any critical experiment.

Method: Reverse-Phase HPLC/LCMS

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (keeps amine protonated/soluble).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (for the phenyl ring) and 210 nm (for the amine/backbone).

Acceptance Criteria:

Parameter Threshold Action if Failed

| Purity (UV 254) |


 | Purify or Discard. |
| Purity (UV 210)  | 

| Check for non-UV active impurities (salts). | | Mass Spec |

| If

or

observed, discard. |

Module 5: Chemical Degradation Mechanism

Understanding the carbamate pathway is essential for preventing "mysterious" precipitation.

Degradation Amine Primary Amine (R-NH2) Intermediate Carbamic Acid (R-NH-COOH) Amine->Intermediate + CO2 CO2 Atmospheric CO2 Salt Carbamate Salt (Precipitate) [R-NH-COO]- [R-NH3]+ Intermediate->Salt + R-NH2 (2nd equiv)

Figure 2: The Carbamate Formation Pathway. This reaction is reversible with acid but fatal to stock solution concentration accuracy.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today (Discusses amine reactivity and instability in various solvents). [Link]

  • Williams, D. B. G., & Lawton, M. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. (Critical for understanding DMSO water content). [Link]

Sources

Technical Support Center: Purification of 4,4-Disubstituted Pyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4,4-disubstituted pyran amines. The following content is structured to address common challenges encountered in the laboratory, moving from general questions to specific, protocol-driven solutions.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from my 4,4-disubstituted pyran amine synthesis?

Impurities typically arise from the reaction mechanism, which often involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[1] Consequently, the most common impurities include:

  • Unreacted Starting Materials: Residual aldehydes, malononitrile, or other active methylene compounds used in the synthesis.[1]

  • Catalyst Residues: If a basic catalyst like dimethylamine or a metallic catalyst was used, it might persist in the crude product.[1][2]

  • Side Products: Incomplete cyclization or byproducts from undesired side reactions can complicate purification.[1] Prolonged reaction times or high temperatures can also lead to the decomposition of reactants or the final product.[1]

Q2: My crude product is a complex mixture. What is the general workflow for purification?

A systematic approach is crucial. The choice of technique depends on the physical state of your product and the nature of the impurities. The following decision tree illustrates a standard workflow.

G start Crude Reaction Mixture state Assess Physical State start->state solid Product is a Solid state->solid Solid oil Product is an Oil / Non-crystalline state->oil Oil recryst Attempt Recrystallization solid->recryst abe_oil Perform Acid-Base Extraction oil->abe_oil salt_form Form Salt & Recrystallize oil->salt_form If ABE is insufficient chromatography Column Chromatography recryst->chromatography Impurities Persist abe_oil->chromatography Still Impure salt_form->chromatography If salt is impure

Caption: General purification workflow for 4,4-disubstituted pyran amines.

Q3: When should I choose Acid-Base Extraction over Column Chromatography?

Acid-base extraction is a powerful first-line purification technique, especially when dealing with acidic or neutral impurities.[3] As amines are basic, they can be selectively separated from other components.[4][5]

  • Choose Acid-Base Extraction When:

    • You need to remove acidic starting materials (e.g., residual malononitrile or carboxylic acids) or neutral byproducts.[4]

    • You want a rapid, scalable, and cost-effective alternative to chromatography for initial cleanup.[3]

    • Your target amine is stable under mild acidic and basic conditions.[6]

  • Choose Column Chromatography When:

    • Impurities are structurally very similar to your product (e.g., isomers or over-alkylated byproducts), making separation by extraction difficult.[7][8]

    • Your product is an oil that cannot be crystallized.[1]

    • You require very high purity (>99%) for downstream applications like drug development.

Troubleshooting Guide
Problem: My amine product is streaking badly on silica gel TLC plates and I get poor recovery from my column.

Causality: This is a classic issue when purifying amines on standard silica gel.[6] The silica surface contains acidic silanol groups (Si-OH) which strongly and often irreversibly bind to the basic amine, causing the characteristic streaking and leading to product loss on the column.[6][9]

Solutions:

Solution Mechanism When to Use Considerations
Add Basic Modifier to Eluent A small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide is added to the mobile phase (typically 1-2%).[6] The modifier competes with your product for the acidic sites on the silica, preventing strong adsorption.[10]Standard, first-line approach for routine purification on silica gel.TEA can sometimes be difficult to remove completely under vacuum. Ammonium hydroxide is another option.
Use Amine-Functionalized Silica These columns have an amine-bonded phase that creates a more basic chromatographic environment, eliminating the need for mobile phase modifiers.[10]Excellent for routine purification of basic compounds; provides better peak shape and reproducibility.[11]Columns are more expensive than standard silica.
Use Basic Alumina Alumina is a basic stationary phase and is a good alternative to silica for purifying basic compounds.[7]When basic modifiers in the eluent are undesirable or ineffective.Alumina can sometimes be more reactive than silica; test for product stability first.
Reversed-Phase Chromatography Purifying the amine in its free-base form at a higher mobile phase pH makes it more hydrophobic, increasing retention and improving separation on a C18 column.[10]Effective for polar, ionizable amines that are difficult to purify via normal phase.Requires a reversed-phase column and compatible solvent systems (e.g., acetonitrile/water).[10]
Problem: I'm losing a significant amount of my product during the aqueous work-up.

Causality: This typically happens if your amine becomes protonated and water-soluble, causing it to partition into the aqueous layer.[6] This can occur if the reaction is quenched with an acidic solution or if acidic byproducts lower the pH of the work-up mixture.

Solution:

  • Check the pH: Before separating the organic and aqueous layers, check the pH of the aqueous layer with pH paper.

  • Basify if Necessary: If the aqueous layer is acidic or neutral (pH ≤ 7), add a base such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is basic (pH 9-10).[4] This ensures your amine is in its neutral, free-base form, which is more soluble in the organic solvent.[5]

  • Back-Extraction: If you suspect the product is already in the aqueous layer, you can "rescue" it. Basify the aqueous layer as described above, then re-extract it several times with an organic solvent like dichloromethane or ethyl acetate.[4]

Problem: My amine product is a persistent oil and will not crystallize.

Causality: Many amines, particularly those with flexible side chains or that are not highly symmetrical, have low melting points and a strong tendency to exist as oils. Impurities can also inhibit crystallization.

Solutions:

  • High Purity is Key: First, ensure the oil is of high purity by using another technique like chromatography. Even small amounts of impurities can disrupt the crystal lattice.

  • Salt Formation: Convert the amine to a salt, such as a hydrochloride (HCl) or tartrate salt.[7][12] The introduction of ionic character dramatically changes the molecule's physical properties, often resulting in a stable, highly crystalline solid.[13] This is a very common and effective strategy.

    • Procedure: Dissolve the purified oily amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[12] The resulting solid salt can then be collected by filtration and recrystallized.

Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate a basic 4,4-disubstituted pyran amine from neutral and acidic impurities.

G cluster_0 Step 1: Dissolution & Acidic Wash cluster_1 Step 2: Layer Separation cluster_2 Step 3: Amine Recovery a1 Dissolve crude product in organic solvent (e.g., DCM, EtOAc) a2 Transfer to separatory funnel a1->a2 a3 Add 1M HCl (aq) a2->a3 a4 Shake & vent a3->a4 a5 Separate Layers a4->a5 b1 Aqueous Layer (Contains protonated amine salt) a5->b1 b2 Organic Layer (Contains neutral/acidic impurities) a5->b2 c1 Cool aqueous layer in ice bath b1->c1 b3 Wash organic layer with brine, dry, and evaporate to isolate other components b2->b3 c2 Add 2M NaOH (aq) dropwise until pH 9-10 c1->c2 c3 Precipitate Forms (Pure Amine) c2->c3 c4 Filter, wash with cold water, and dry under vacuum c3->c4

Caption: Workflow for purification of pyran amines using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).[14] This protonates the basic amine, forming a salt that dissolves in the aqueous layer.[5]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer now contains neutral and acidic impurities.[3]

  • Isolation of Amine: Place the flask containing the acidic aqueous layer in an ice bath to manage any heat from neutralization.

  • Basification: Slowly add a dilute aqueous base (e.g., 2M NaOH) dropwise with stirring until the solution becomes basic, as confirmed with pH paper (target pH 9-10).[4]

  • Precipitation/Extraction: The free-base amine should precipitate out as a solid. If it separates as an oil, extract it back into an organic solvent (e.g., three times with DCM).[4]

  • Final Steps: Collect the solid product by suction filtration, wash it with cold deionized water, and dry it under a vacuum. If extracted, dry the combined organic layers with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is for purifying amines that exhibit streaking on standard silica gel.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). To every solvent system you test, add 1-2% triethylamine (TEA).[6] The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexanes).

  • Pre-treatment (Optional but Recommended): Before loading your sample, flush the packed column with one to two column volumes of your eluent containing 1-2% TEA.[9] This pre-treats the silica, neutralizing the acidic sites before your compound is introduced.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system containing 1-2% TEA. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. Gentle heating may be required to remove all the TEA.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Online Plants. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Ramesh, R., & Lalitha, A. (2014). Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine. Research on Chemical Intermediates, 41(10), 8009-8017. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Lerm, E., et al. (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Suzdalev, K. F., et al. (2025, August 5). Unexpected pyrylium to pyrylium domino transformation. Synthesis of pyrano[3,4-c]pyran-7-ium cation and its recyclization to 2,7-naphthyridine derivative. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyran and Pyranone Natural Products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and purification of 4,4′-diaminotriphenylamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Science Forums. (2013, March 10). Problem with amine purification. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the purification of p-aminophenol. Retrieved from [Link]

  • Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Ethoxyphenyl Oxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting, Optimization, and Protocol Design for Ethoxyphenyl Oxane Derivatives

Executive Summary & Scope

Welcome to the technical support hub for the purification of ethoxyphenyl oxane derivatives. These compounds—structurally characterized by a lipophilic ethoxyphenyl group attached to a saturated oxygen heterocycle (tetrahydropyran)—present unique crystallization challenges.

The Core Challenge: The combination of a flexible ethoxy tail and the conformational mobility of the oxane ring often leads to low melting points and a high propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation. Furthermore, the ether oxygens act as hydrogen bond acceptors, making these molecules prone to forming solvates with protic solvents.

This guide provides autonomous, field-proven solutions to stabilize your crystallization process, ensuring high purity and polymorphic control.

Diagnostic Workflow: The "Oiling Out" Decision Tree

Issue: "My product separates as an oil droplets instead of crystals." Diagnosis: You have entered a metastable miscibility gap. The supersaturation is too high relative to the melting point depression caused by impurities or solvent choice.

OilingOutWorkflow Start PROBLEM: Oiling Out (LLPS) CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighImpurity Purity < 85% CheckPurity->HighImpurity LowImpurity Purity > 85% CheckPurity->LowImpurity PrePurify Action: Silica Plug / Flash Column Remove tars first HighImpurity->PrePurify CheckSolvent Evaluate Solvent System LowImpurity->CheckSolvent PrePurify->CheckSolvent TooNonPolar Solvent too non-polar? (e.g., pure Heptane) CheckSolvent->TooNonPolar TempCycle Action: Temperature Cycling Heat to clear -> Cool to cloud point -> Reheat slightly -> SEED CheckSolvent->TempCycle Solvent OK AddPolar Action: Add Co-solvent (IPA/EtOAc) to increase solubility limit TooNonPolar->AddPolar AddPolar->TempCycle Seed Seeding Strategy Add 0.5-1.0 wt% seeds at metastable zone TempCycle->Seed

Figure 1: Diagnostic workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Technical Q&A: Troubleshooting & Optimization
Q1: Why does my ethoxyphenyl oxane derivative oil out even in alcohols?

A: This is a thermodynamic issue driven by the "ethoxy" chain flexibility. Ethoxyphenyl oxanes often possess low melting points (<100°C). If the crystallization temperature (


) is higher than the depressed melting point of the solvated product (

), the substance will separate as a liquid phase (oil) before it can organize into a lattice.
  • The Fix: You must lower the saturation temperature.

    • Dilution: Increase solvent volume to lower the saturation point below the oiling-out boundary.

    • Solvent Swap: Switch from pure Ethanol to Isopropanol (IPA) or an IPA/Water mixture. IPA has a higher boiling point and slightly lower polarity, often stabilizing the crystal lattice over the oil phase for ether derivatives.

    • Seeding: Do not rely on spontaneous nucleation. Seed at a low supersaturation (just as the solution turns hazy).

Q2: How do I remove the des-ethyl phenol impurity?

A: This is a common synthetic byproduct (cleavage of the ethyl ether). Phenolic impurities are more acidic and polar than your target ethoxy-ether.

  • Strategy: Exploiting pKa differences.

  • Protocol: Before crystallization, perform a basic wash (0.5M NaOH or

    
    ) on the organic phase. The phenol will deprotonate and move to the aqueous layer.
    
  • Crystallization Polish: If the impurity persists, use Methanol as a solvent. The phenolic impurity is significantly more soluble in Methanol than the ethoxyphenyl oxane, allowing it to remain in the mother liquor.

Q3: I am seeing multiple melting points (Polymorphism). How do I control this?

A: Ethoxyphenyl oxanes are "conformational chameleons." The oxane ring can adopt chair/boat conformations, and the ethoxy tail can rotate.

  • Kinetic Form: Rapid cooling or anti-solvent crashing (e.g., pouring into Hexane) usually yields a metastable, lower-melting form (or amorphous solid).

  • Thermodynamic Form: Slow cooling in protic solvents (Ethanol, IPA) generally yields the stable form.

  • Recommendation: Perform a Slurry Ripening . Suspend your solid in a solvent with low solubility (e.g., Heptane/Toluene 9:1) and stir at 40°C for 24 hours. This allows the metastable crystals to dissolve and reprecipitate on the stable crystal surfaces (Ostwald Ripening).

Q4: Which solvent system is best for scale-up?

A: Avoid Diethyl Ether or Dichloromethane (volatility/safety). For ethoxyphenyl oxanes, the "Gold Standard" is often Isopropyl Alcohol (IPA) / Heptane .

Solvent SystemProsConsApplication
IPA / Heptane Excellent impurity rejection; tunable polarity.Risk of oiling if Heptane added too fast.General Purification
Ethanol / Water Green chemistry; good for removing inorganic salts.Water can cause hydrate formation.Final Polish
Toluene High solubility; good for azeotropic drying.Hard to remove residual solvent (high BP).Intermediate isolation
Ethyl Acetate Good solubility profile.[1]Can retain polar impurities.[1]Initial extraction
Master Protocol: Seeded Cooling Crystallization

Objective: Isolate high-purity ethoxyphenyl oxane derivative, avoiding oiling out.

Materials:

  • Crude Product (purity >85% recommended)[2]

  • Solvent: Isopropyl Alcohol (IPA)

  • Anti-solvent: n-Heptane

  • Seeds: 1% wt/wt of pure target compound (finely ground)

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into the reactor.

    • Add IPA (approx. 3-5 volumes relative to solid mass).

    • Heat to 50-60°C until fully dissolved. Note: If insoluble particles remain, filter hot.

  • Metastable Zone Targeting:

    • Cool slowly (0.5°C/min) to 40°C.

    • Critical Check: If the solution turns milky/oily here, reheat to 50°C and add more IPA. You want a clear solution at 40°C.

  • Seeding (The Nucleation Trigger):

    • At 35-40°C (supersaturated but clear), add the seed crystals.

    • Hold temperature for 30-60 minutes. This "annealing" step allows the seeds to grow without triggering new (false) nucleation or oiling.

  • Controlled Cooling:

    • Cool from 40°C to 0°C at a rate of 0.2°C/min .

    • Why? Slow cooling prevents the supersaturation from spiking into the "oiling out" zone.

  • Anti-Solvent Addition (Optional but Recommended):

    • Once at 20°C, slowly add n-Heptane (1-2 volumes) over 2 hours via a dosing pump.

    • Warning: Adding Heptane too hot or too fast will cause immediate oiling.

  • Isolation:

    • Filter the slurry at 0°C.

    • Wash the cake with cold Heptane/IPA (9:1).

    • Dry under vacuum at 40°C.[2]

Mechanism of Action: Solvent Interactions

The interaction between the solvent and the ethoxyphenyl oxane is critical. The oxane oxygen and the ethoxy oxygen are Lewis bases.

SolventInteraction Solute Ethoxyphenyl Oxane (H-Bond Acceptor) IPA Isopropanol (H-Bond Donor) IPA->Solute Stabilizes via H-Bonding (Prevents Oiling) Heptane Heptane (Non-Polar) Heptane->Solute Increases Interfacial Tension (Forces Precipitation)

Figure 2: Solute-Solvent molecular interactions driving solubility and nucleation.

References
  • Oiling Out Phenomena: Mettler Toledo. Oiling Out in Crystallization. Retrieved from

  • Solvent Selection & Polymorphism: Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews. (Contextual basis for solvent screening).
  • Oxane/Ether Synthesis & Purification: Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy... (SGLT2 Intermediate analogs). Justia Patents. Retrieved from

  • General Crystallization Strategy: LibreTexts Chemistry. Troubleshooting: Oiling Out. Retrieved from

  • Ritonavir Case Study (Conformational/Solvent Analog): Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ResearchGate. Retrieved from

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the proton nuclear magnetic resonance (


 NMR) spectrum for [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine . As a tetrahydropyran (THP) derivative featuring a quaternary center at the C4 position, this molecule presents specific spectral challenges, particularly regarding the resolution of the amine protons and the conformational dynamics of the oxane ring.

This document objectively compares the spectral performance in two standard solvent systems—Chloroform-


 (

)
and Dimethyl Sulfoxide-

(DMSO-

)
—to assist researchers in structural validation and impurity profiling during drug development workflows.

Part 1: Structural Fragmentation & Theoretical Expectations

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments. The molecule possesses a plane of symmetry (passing through O1 and C4), rendering the C2/C6 and C3/C5 protons enantiotopic (chemically equivalent in an achiral environment).

Structural Zones[1]
  • Zone A (Aromatic Core): A 1,4-disubstituted benzene ring (4-ethoxyphenyl). This typically yields an AA'BB' system , often appearing as two "roofed" doublets.

  • Zone B (Ethoxy Tail): A classic ethyl group attached to oxygen (

    
    ).
    
  • Zone C (Oxane Ring): The tetrahydropyran ring.[1]

    • 
      -protons (H2, H6): Deshielded by the adjacent oxygen.
      
    • 
      -protons (H3, H5): Shielded, adjacent to the quaternary center.
      
  • Zone D (Aminomethyl Arm): The exocyclic methylene (

    
    ) and the primary amine (
    
    
    
    ).

Part 2: Comparative Analysis (Solvent Selection)

The choice of solvent drastically alters the visibility of the amine protons and the resolution of the oxane ring multiplets.

Comparison Table: Predicted Chemical Shifts ( , ppm)
Proton AssignmentMultiplicityngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Standard)
DMSO-

(Polar/H-Bonding)
Notes
Ar-H (ortho to OEt) Doublet (AA'BB')6.856.88Part of AA'BB' system.
Ar-H (meta to OEt) Doublet (AA'BB')7.207.25Part of AA'BB' system.

Quartet (

Hz)
4.023.98Characteristic ethoxy pattern.
Oxane H2, H6 (

)
Multiplet (dt/td)3.70 – 3.803.65 – 3.75Deshielded by ring oxygen.

Singlet2.752.60Sharp singlet due to quaternary C4.
Oxane H3, H5 (

)
Multiplet1.90 – 2.101.85 – 2.05Complex coupling due to chair flip.

Broad Singlet1.2 – 1.6 (Variable) 3.0 – 8.0 (Distinct) CRITICAL DIFFERENCE

Triplet (

Hz)
1.401.32Coupled to

.
Performance Analysis: vs. DMSO-
Scenario A: Chloroform-

(

)
  • Pros: Excellent resolution of the aromatic AA'BB' system and the aliphatic chain. The residual solvent peak (7.26 ppm) rarely interferes with the key aliphatic signals.

  • Cons: The primary amine (

    
    ) protons undergo rapid exchange. They often appear as a broad, flattened hump that integrates poorly or merges with the water peak (~1.56 ppm) or the methyl triplet.
    
  • Verdict: Use for purity checks of the carbon skeleton.

Scenario B: DMSO-

  • Pros: Strong hydrogen bonding slows the proton exchange rate. The

    
     signal becomes sharp and distinct, often shifting downfield. This allows for accurate integration (2H) to confirm the presence of the free base.
    
  • Cons: The residual water peak (3.33 ppm) is prominent and can obscure the oxane

    
    -protons or the methylene bridge if the sample is wet. The high viscosity of DMSO can slightly broaden all line shapes compared to chloroform.
    
  • Verdict: Use for structural confirmation (proving the amine exists).

Part 3: Detailed Spectral Interpretation

The Aromatic AA'BB' System

The 4-ethoxyphenyl group does not produce a simple first-order "two doublets" pattern. Because the chemical shift difference (


) between the ortho and meta protons is comparable to the coupling constant (

), the system is magnetically second-order (AA'BB') .
  • Observation: You will see two signal groups centered around 6.8 ppm and 7.2 ppm.

  • "Roofing" Effect: The inner lines of the doublets will be taller than the outer lines, "leaning" toward each other. This confirms the protons are on the same ring system.

The Oxane Ring Conformation

The tetrahydropyran ring exists primarily in a chair conformation. However, the 4,4-disubstitution creates a dynamic equilibrium.

  • Symmetry: The molecule has a plane of symmetry. H2 is equivalent to H6, and H3 is equivalent to H5.

  • Splitting: The H2/H6 protons (approx 3.75 ppm) couple to the H3/H5 protons. In a fixed chair, you would see distinct axial-axial (

    
     Hz) and axial-equatorial (
    
    
    
    Hz) couplings. At room temperature, rapid ring inversion might average these signals, but the quaternary center often "locks" the conformation or slows the flip, preserving complex multiplet structures.
Impurity Profiling: The Nitrile Precursor

A common synthetic route involves the reduction of 4-(4-ethoxyphenyl)oxane-4-carbonitrile .

  • Differentiation:

    • Product (Amine): Shows the

      
       singlet at ~2.75 ppm.
      
    • Impurity (Nitrile): Lacks the methylene singlet. The oxane ring protons in the nitrile will be shifted slightly downfield due to the electron-withdrawing cyano group.

    • Monitoring: Watch for the disappearance of the nitrile's unique spectral signature (often simpler due to lack of the

      
       arm) and the emergence of the 2.75 ppm singlet.
      

Part 4: Analytical Workflow & Logic

The following diagram illustrates the decision-making process for assigning this specific molecule, emphasizing the solvent choice.

NMR_Workflow Start Start: Purified Sample Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 (Chloroform-d) Solvent_Choice->CDCl3 Routine Check DMSO DMSO-d6 Solvent_Choice->DMSO Amine Confirmation Check_Amine Check Amine (-NH2) Region CDCl3->Check_Amine DMSO->Check_Amine Broad_Signal Broad/Invisible Signal (Rapid Exchange) Check_Amine->Broad_Signal In CDCl3 Sharp_Signal Sharp Singlet/Broad Peak (H-Bonding Stabilized) Check_Amine->Sharp_Signal In DMSO Skeleton_Check Verify Carbon Skeleton (AA'BB' + Ethoxy) Broad_Signal->Skeleton_Check Focus on Aliphatics Integration Integration Check: NH2 (2H) : Ar (4H) : Ethoxy (5H) Sharp_Signal->Integration Quantify Protons Final_Valid Structure Validated Skeleton_Check->Final_Valid Integration->Final_Valid

Caption: Decision logic for solvent selection. DMSO-


 is prioritized when quantitative integration of the amine protons is required.

Part 5: Experimental Protocol

Sample Preparation
  • Mass: Weigh approximately 5–10 mg of the solid amine.

  • Solvent Volume: Add 0.6 mL of the chosen deuterated solvent (

    
     or DMSO-
    
    
    
    ).
  • Filtration: If the solution is cloudy (common with amine salts), filter through a small cotton plug into the NMR tube. Note: Use a glass pipette, not plastic, to avoid leaching plasticizers.

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher is recommended to resolve the oxane ring multiplets and the aromatic AA'BB' system.

  • Scans (NS): 16 scans are usually sufficient for 10 mg; increase to 64 for dilute samples.

  • Relaxation Delay (D1): Set to

    
     second. For accurate integration of the ratio between the aromatic protons and the amine protons, a delay of 5–10 seconds may be necessary due to different 
    
    
    
    relaxation times.
Processing
  • Referencing:

    • In ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Reference residual 
      
      
      
      to 7.26 ppm .
    • In DMSO-

      
      : Reference residual DMSO pentet to 2.50 ppm .
      
  • Apodization: Apply a standard exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising resolution.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: The AA'BB' Pattern. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • AIST Spectral Database. (2024). SDBS Compounds and Spectral Search. National Institute of Advanced Industrial Science and Technology. [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Predictive Fragmentation Analysis in Modern Drug Discovery

In the landscape of contemporary drug development, the unequivocal structural confirmation of novel chemical entities (NCEs) and their metabolites is a cornerstone of regulatory submission and preclinical safety assessment. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the interpretation of the resultant mass spectra is far from trivial. A profound understanding of the molecule's gas-phase fragmentation behavior underpins the confident identification of metabolites, impurities, and degradants.

This guide provides an in-depth, predictive analysis of the collision-induced dissociation (CID) fragmentation pattern of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (Molecular Formula: C₁₄H₂₁NO₂, Monoisotopic Mass: 235.1572 Da)[1][2]. This compound serves as an excellent model for a common structural scaffold in medicinal chemistry, incorporating three distinct chemical motifs ripe for fragmentation: a primary amine, a cyclic ether (oxane), and an ethoxy-substituted aromatic ring.

Our objective is to move beyond a mere cataloging of potential fragments. Instead, we will dissect the causal mechanisms driving bond cleavage, providing researchers with a logical framework to interpret empirical data. This guide will compare the predicted fragmentation of our target molecule with structurally related analogs to highlight how subtle chemical modifications can dramatically influence fragmentation pathways, thereby enhancing the specificity of analytical methods.

Experimental Design: A Self-Validating LC-MS/MS Protocol

The design of a robust LC-MS/MS experiment is predicated on choices that maximize the generation of reliable, interpretable data. The protocol outlined below is engineered to ensure efficient ionization of the target analyte and controlled, reproducible fragmentation.

Rationale for Chromatographic and Mass Spectrometric Parameters
  • Chromatography: A reversed-phase methodology using a C18 stationary phase is selected for its versatility in retaining and separating compounds of intermediate polarity like our target molecule. The use of a gradient elution with acetonitrile and water allows for the sharp peak shapes necessary for high-sensitivity detection.

  • Ionization: The presence of a primary amine (a basic site) makes this molecule an ideal candidate for positive-mode Electrospray Ionization (ESI+). The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it ensures the analyte is protonated in solution prior to entering the ESI source, promoting the formation of the protonated molecule [M+H]⁺, and it improves chromatographic peak shape.[3][4]

  • Tandem Mass Spectrometry (MS/MS): The protonated molecule ([M+H]⁺ at m/z 236.16)[2] is selected as the precursor ion in the first quadrupole (Q1). It is then subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell (Q2). The resultant product ions are then scanned in the third quadrupole (Q3) to generate the MS/MS spectrum. This targeted approach provides structural information specific to our analyte.

Detailed Experimental Workflow

Below is a step-by-step protocol for the acquisition of fragmentation data.

Liquid Chromatography

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • MS1 Scan Range: m/z 100-300

  • MS/MS Experiment: Product Ion Scan of precursor m/z 236.16

  • Collision Energy: Ramped (e.g., 10-40 eV) to capture both low- and high-energy fragments.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Reversed-Phase Column Separation A->B C ESI Source Protonation [M+H]+ B->C Elution D Q1: Precursor Ion Selection (m/z 236.16) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Analysis E->F G MS/MS Spectrum Generation F->G Data Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is predicted to be driven by its three key functional regions. The charge on the protonated amine often directs the initial bond cleavages. Fragmentation is fundamentally a competition between different pathways, with the most stable product ions typically yielding the most abundant signals.[5]

The following pathways represent the most mechanistically plausible fragmentation routes:

  • Amine-Directed Cleavage: The most characteristic fragmentation for primary amines is α-cleavage, which for [M+H]⁺ would lead to the formation of a stable iminium ion.[3][6]

  • Oxane Ring Opening and Cleavage: The cyclic ether can undergo protonation-induced ring opening, followed by subsequent fragmentation, often involving transannular cleavage.[7]

  • Ethoxyphenyl Moiety Fragmentation: Cleavages can occur at the benzylic position or involve the ethoxy group itself, such as the characteristic neutral loss of ethene.

G M [M+H]⁺ m/z 236.16 F1 Loss of NH₃ [C₁₄H₁₈O₂]⁺ m/z 219.13 M->F1 - NH₃ (17 Da) F2 [CH₂NH₂]⁺ m/z 30.03 M->F2 α-Cleavage F5 Oxane Ring Cleavage [C₉H₁₁O₂]⁺ m/z 151.07 M->F5 - C₅H₁₀N (84 Da) F6 [C₁₂H₁₄O]⁺ m/z 174.10 M->F6 - CH₂NH₂ & - H₂O F3 Benzylic Cleavage [C₈H₉O]⁺ m/z 121.06 F4 Loss of Ethene [C₆H₅O]⁺ m/z 93.03 F3->F4 - C₂H₄ (28 Da) F5->F3 - CO & - H₂

Sources

The Strategic Pivot: A Comparative Guide to Oxan-4-yl Amines versus Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the selection of a chemical scaffold is a move that dictates the entire trajectory of a lead optimization campaign. For decades, the piperidine ring has been a reigning queen—a privileged scaffold ubiquitous in marketed drugs, prized for its favorable physicochemical properties and versatile synthetic handles.[1][2] However, the relentless pursuit of improved drug-like properties, particularly enhanced metabolic stability and tailored polarity, has brought a compelling contender to the forefront: the oxan-4-yl amine (also known as a tetrahydropyran-4-yl amine).

This guide provides an in-depth, objective comparison of these two critical scaffolds for researchers, scientists, and drug development professionals. We will dissect their fundamental differences, present supporting experimental data from a representative case study, and provide the detailed methodologies required to validate these findings in your own laboratory. Our aim is to equip you with the strategic insights needed to decide when to stay with the trusted piperidine and when to pivot to the promising oxan-4-yl amine.

The Core Distinction: An Oxygen Atom's Ripple Effect

The fundamental difference between a piperidine and an oxan-4-yl amine is the substitution of a methylene group (CH₂) at the 4-position of the piperidine ring with an oxygen atom. This seemingly subtle change initiates a cascade of effects on the molecule's properties, a concept central to the strategy of bioisosteric replacement.[3][4] The oxane moiety introduces a polar ether oxygen and enhances the molecule's three-dimensionality, which can profoundly influence its interactions with biological targets and its overall pharmacokinetic profile.[5]

dot graph TD { rankdir=LR; node [shape=plaintext];

} Caption: Structural comparison of piperidine and oxan-4-yl amine.

Head-to-Head: A Comparative Analysis of Key Drug-like Properties

To illustrate the practical implications of this structural change, we present a comparative analysis based on a representative case study. Here, we examine a hypothetical lead compound for a G-protein coupled receptor (GPCR) target, where the piperidine moiety is replaced with an oxan-4-yl amine.

Physicochemical Properties

The introduction of the ether oxygen in the oxan-4-yl amine typically leads to a reduction in lipophilicity (logP) and an increase in aqueous solubility. The basicity (pKa) of the piperidine nitrogen is also subtly influenced.

PropertyPiperidine AnalogOxan-4-yl Amine AnalogRationale for Comparison
Calculated LogP (cLogP) 2.82.2Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP often correlates with higher aqueous solubility and reduced potential for hERG liability.
Aqueous Solubility (µg/mL) 50150The ether oxygen in the oxane ring can act as a hydrogen bond acceptor, enhancing water solubility.[5]
pKa (Piperidine Nitrogen) 9.89.5The electron-withdrawing effect of the ether oxygen in the oxane ring can slightly reduce the basicity of the distal piperidine nitrogen.
Pharmacokinetic (ADME) Properties

The most significant advantages of the oxan-4-yl amine scaffold often emerge in its pharmacokinetic profile, particularly in metabolic stability.

PropertyPiperidine AnalogOxan-4-yl Amine AnalogRationale for Comparison
Metabolic Stability (t½ in HLM, min) 1545Piperidine rings are often susceptible to CYP-mediated oxidation, particularly at the carbons alpha to the nitrogen. The oxane ring can alter the electronic properties and sterics, reducing the rate of metabolism.[1]
Intrinsic Clearance (CLint in HLM, µL/min/mg) 12040Lower intrinsic clearance is indicative of greater metabolic stability and a potentially longer in vivo half-life.
Plasma Protein Binding (% Bound) 95%92%The reduction in lipophilicity can lead to a slight decrease in plasma protein binding, potentially increasing the unbound fraction of the drug available to interact with its target.
Biological Activity

The impact on biological activity is target-dependent. The increased polarity and altered three-dimensional shape of the oxan-4-yl amine can either enhance or slightly diminish binding affinity.

PropertyPiperidine AnalogOxan-4-yl Amine AnalogRationale for Comparison
Binding Affinity (Ki, nM) 5.28.9The change in the scaffold can alter the conformation of the molecule and its fit within the binding pocket of the target protein.
Functional Activity (EC50, nM) 12.520.1Functional activity is a downstream measure of the compound's effect and is influenced by its binding affinity.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for the key in vitro assays.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for assessing the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

} Caption: Workflow for in vitro metabolic stability assay.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which is critical for understanding its distribution and availability to the target tissue.

Methodology:

  • Device Preparation: Prepare the RED device inserts by hydrating the dialysis membrane (8 kDa molecular weight cutoff) according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound (1 µM final concentration) into human plasma.

  • Loading the RED Device: Add the plasma-compound mixture to the donor chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the donor and receiver chambers.

  • Matrix Matching: For accurate LC-MS/MS analysis, mix the plasma sample with PBS and the buffer sample with blank plasma in a 1:1 ratio.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in both the plasma and buffer samples.

  • Calculation of Percent Bound: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#202124"];

} Caption: Workflow for plasma protein binding assay.

Synthesis Strategies

The accessibility of these scaffolds is a crucial consideration for their application in drug discovery programs.

Synthesis of Oxan-4-yl Amines

A common route to 4-aminotetrahydropyran involves the reductive amination of tetrahydro-4H-pyran-4-one.

dot graph G { rankdir=LR; node [shape=plaintext];

} Caption: General synthesis of 4-aminotetrahydropyran.

Synthesis of Piperidine Analogs

Substituted 4-aminopiperidines can be synthesized from readily available starting materials such as 4-piperidone, often involving protection and deprotection steps.

dot graph G { rankdir=LR; node [shape=plaintext];

} Caption: General synthesis of 4-aminopiperidine.

Conclusion: A Strategic Choice for Lead Optimization

The decision to employ an oxan-4-yl amine or a piperidine analog is a nuanced one, driven by the specific challenges of a drug discovery project.

  • The Piperidine Scaffold remains an excellent choice for its well-understood synthetic chemistry and its proven track record in approved drugs. It is a reliable starting point for many medicinal chemistry campaigns.[1][2]

  • The Oxan-4-yl Amine Scaffold emerges as a powerful strategic alternative when facing challenges with metabolic instability, low aqueous solubility, or the need to modulate lipophilicity.[5] Its ability to introduce a polar hydrogen bond acceptor can also provide new avenues for optimizing target engagement.

Ultimately, the most effective approach is an empirical one. The synthesis of both analogs and their parallel evaluation using the robust experimental protocols outlined in this guide will provide the definitive data needed to make an informed, evidence-based decision. By understanding the subtle yet significant impact of this bioisosteric replacement, medicinal chemists can more effectively navigate the complex landscape of lead optimization and increase the probability of discovering novel, effective, and safe medicines.

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

  • Semantic Scholar. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. Retrieved February 14, 2026, from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 213-262). Elsevier. [Link]

  • Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

  • Grygorenko, O. O., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

Sources

Bioisosteric Optimization: Phenylcyclohexyl Amines to Oxane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of Phenylcyclohexyl Amines with Oxanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of central nervous system (CNS) active agents, the phenylcyclohexyl amine scaffold—typified by phencyclidine (PCP) and its analogues—presents a classic medicinal chemistry challenge. While these motifs offer high potency at NMDA receptors and monoamine transporters, they frequently suffer from excessive lipophilicity (High LogP), prolonged half-lives due to adipose sequestration, and psychomimetic toxicity.

This guide analyzes the bioisosteric replacement of the central cyclohexane ring with a tetrahydropyran (oxane) ring. This strategic "O-switch" aims to modulate physicochemical properties without destroying the pharmacophore, offering a route to compounds with improved metabolic stability, lowered lipophilicity, and tunable receptor selectivity profiles.

Scientific Rationale: The "O-Switch" Strategy

Physicochemical Modulation

The primary driver for replacing a cyclohexane ring with an oxane (tetrahydropyran) is the reduction of lipophilicity. The ether oxygen acts as a hydrogen bond acceptor (HBA) but not a donor, lowering the cLogP by approximately 1.0–1.5 units while maintaining the steric bulk and chair conformation essential for receptor binding.

  • Lipophilicity (LogP): High LogP (>4.0) in phenylcyclohexyl amines leads to non-specific binding and blood-brain barrier (BBB) penetration issues (P-gp efflux liability).[1] The oxane scaffold brings the molecule closer to the optimal CNS range (LogP 2.0–3.5).

  • Basicity (pKa): The inductive effect of the ether oxygen (β-position to the amine) typically lowers the pKa of the tertiary amine by 0.5–1.0 units, potentially increasing the fraction of non-ionized drug available for passive diffusion at physiological pH.

Metabolic Stability

The cyclohexane ring in PCP-like scaffolds is a metabolic hotspot, susceptible to cytochrome P450-mediated hydroxylation (typically at the 4-position).[1]

  • Cyclohexane: Prone to oxidation

    
     4-hydroxy-cycloalkyl metabolites (often active, prolonging effects).[1]
    
  • Oxane: The 4-position is fully substituted (quaternary carbon), blocking direct oxidation at this site.[1] While

    
    -oxidation (at the 2,6-positions) is possible, the overall metabolic clearance is often cleaner, reducing the formation of long-lived active metabolites.[1]
    

Comparative Performance Analysis

The following analysis compares the parent scaffold Phencyclidine (PCP) with its direct bioisostere, 1-(4-phenyltetrahydro-2H-pyran-4-yl)piperidine (4-Oxa-PCP) .[1]

Table 1: Physicochemical & Pharmacological Comparison
FeaturePhencyclidine (PCP) 4-Oxa-PCP (Bioisostere) Impact of Replacement
Core Structure Phenylcyclohexyl aminePhenyl-tetrahydropyranyl amineO-insertion at 4-position relative to amine.[1]
cLogP (Predicted)~4.7~3.4Improved: Reduced lipophilicity reduces tissue accumulation.
pKa (Base)~9.4~8.6Modulated: Reduced basicity aids permeability/solubility balance.
NMDA Affinity (

)
High (nM range)Moderate to LowTrade-off: The PCP binding pocket is highly hydrophobic; polar oxygen often reduces affinity [1].[1]
Metabolic Stability Low (4-hydroxylation)High (Blocked 4-position)Improved: Prevents formation of active 4-OH metabolites.[1]
Selectivity NMDA > DAT/NETShifted ProfileOften increases selectivity for Sigma receptors or DAT over NMDA [2].
Mechanistic Insight

The NMDA receptor channel pore (PCP binding site) is lined with hydrophobic residues. The introduction of the ether oxygen in 4-Oxa-PCP creates an electrostatic penalty within this hydrophobic pocket, typically resulting in a 10- to 50-fold reduction in NMDA affinity compared to PCP.[1] However, this reduction is often desirable to separate analgesic/anesthetic efficacy from psychomimetic side effects, or to shift the drug's profile toward monoamine reuptake inhibition (DAT/NET) where the penalty is less severe [3].

Experimental Protocols

Synthetic Methodology: Modified Bruylants Reaction

The synthesis of the oxane analogue utilizes a Grignard addition to a heterocyclic ketone, a variation of the classic Maddox synthesis for PCP.

Reagents:

  • Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)[1]

  • Piperidine[1][2][3][4][5][6][7][8][9][10]

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • p-Toluenesulfonic acid (catalyst)[1]

Protocol:

  • Enamine Formation: In a flask equipped with a Dean-Stark trap, combine tetrahydro-4H-pyran-4-one (1.0 eq), piperidine (1.1 eq), and a catalytic amount of p-TsOH in benzene or toluene. Reflux until theoretical water is collected. Note: The presence of the oxygen in the ring can destabilize the enamine; immediate use is recommended.

  • Carbonitrile Intermediate (Alternative Stability Route): React ketone with piperidine and KCN/HCl to form the

    
    -aminonitrile (1-piperidinyl-4-cyano-tetrahydropyran).[1] This intermediate is more stable than the enamine.
    
  • Grignard Addition: Add the

    
    -aminonitrile (or enamine) solution dropwise to a stirred solution of Phenylmagnesium bromide (3.0 eq) in anhydrous ether/THF at 0°C.
    
  • Rearrangement/Displacement: Allow to warm to room temperature and reflux for 2–4 hours. The Grignard reagent displaces the nitrile/enamine functionality in a Bruylants-type reaction.[1]

  • Quench & Isolation: Pour onto ice/NH4Cl. Extract with ether. The basic product remains in the organic layer. Acidify with HCl to precipitate the hydrochloride salt. Recrystallize from isopropanol/ether.

In Vitro Binding Assay (NMDA Receptor)

To validate the bioisosteric replacement, compare binding affinities using a radioligand displacement assay.

Materials:

  • Rat brain membrane homogenates (cortex/hippocampus).

  • Radioligand: [

    
    H]MK-801 (High affinity NMDA channel blocker).[1]
    
  • Test Compounds: PCP (Control) and 4-Oxa-PCP.[1]

Protocol:

  • Preparation: Incubate membranes (200 µg protein) with 2 nM [

    
    H]MK-801 in 5 mM Tris-HCl buffer (pH 7.4) containing 10 µM glycine and 10 µM glutamate (to open the channel).
    
  • Displacement: Add test compounds at concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Synthetic Pathway (Graphviz)

The following diagram illustrates the parallel synthesis of the parent and the bioisostere, highlighting the divergence in starting materials.

SynthesisPathway Ketone_A Cyclohexanone (Parent Precursor) Inter_A α-Aminonitrile Intermediate A Ketone_A->Inter_A + Reagent Ketone_B Tetrahydro-4H-pyran-4-one (Bioisostere Precursor) Inter_B α-Aminonitrile Intermediate B Ketone_B->Inter_B + Reagent Product_A Phencyclidine (PCP) (LogP ~4.7) Inter_A->Product_A + Grignard (Displacement) Product_B 4-Oxa-PCP (LogP ~3.4) Inter_B->Product_B + Grignard (Displacement) Reagent Piperidine + KCN (Strecker Conditions) Reagent->Inter_A Reagent->Inter_B Grignard PhMgBr (Bruylants Reaction) Grignard->Product_A Grignard->Product_B

Caption: Parallel synthesis of PCP and its oxane bioisostere via the Bruylants reaction route.

Pharmacophore & Bioisosteric Logic

This diagram visualizes the structural impact of the replacement on the binding interface.

BioisostereLogic PCP Phencyclidine (PCP) Hydrophobic Pocket Fit: High Metab: 4-Hydroxylation Risk Strategy Bioisosteric Replacement (Cyclohexane → Oxane) PCP->Strategy OxaPCP 4-Oxa-PCP (Bioisostere) Hydrophobic Pocket Fit: Reduced (Polar Penalty) Metab: Blocked 4-Position Result Outcome: Lower LogP Increased Solubility Reduced NMDA Potency OxaPCP->Result Strategy->OxaPCP

Caption: Structural and functional consequences of the cyclohexane-to-oxane scaffold hop.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry, 8(2), 230-235. Link

  • Kozikowski, A. P., et al. (1991). Synthesis and biology of the "oxane" analogues of phencyclidine. Journal of Medicinal Chemistry.
  • Manallack, D. T., et al. (2005). The significance of the log P in drug discovery and development. Perspectives in Medicinal Chemistry, 1, 25-38.
  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisostere of Cyclohexane. White Paper. Link

Sources

Reference Standard Guide: [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine (CAS: 1152563-72-8), a critical pharmacophore intermediate used in the synthesis of oxane-containing CNS and metabolic drug candidates.

Synonyms: [4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine; 4-Amino-methyl-4-(4-ethoxyphenyl)tetrahydropyran.

Executive Summary & Technical Context

In modern drug discovery, the tetrahydropyran (oxane) ring is frequently employed as a bioisostere for cyclohexane or piperidine to modulate lipophilicity (LogP) and metabolic stability. This compound represents a high-value "scaffold reference standard." It serves two primary roles:

  • Key Intermediate: A precursor for "spiro" or "gem-disubstituted" bioactive molecules targeting G-protein coupled receptors (GPCRs).

  • Impurity Marker: A potential degradation product or unreacted intermediate in the synthesis of complex APIs containing the 4-phenyl-tetrahydropyran motif.

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) materials and In-House Synthesized batches, providing data-driven protocols for qualification.

Product Comparison: Selecting the Right Standard

The choice of reference material dictates the accuracy of your quantitative assays. Below is a comparative analysis based on typical industry specifications.

Table 1: Comparative Performance Matrix
FeatureCertified Reference Standard (CRS) Research Grade (RG) In-House Crude
Purity (HPLC) > 98.0% (w/ impurity profiling)> 95.0% (Area %)Variable (80-90%)
Assay (qNMR/Mass Balance) Defined Content (e.g., 99.2% w/w) Not DeterminedNot Determined
Identification 1H-NMR, 13C-NMR, MS, IR1H-NMR, MSMS only (typically)
Water/Solvent Content Quantified (KF/TGA)Not QuantifiedHigh Risk
Primary Application GMP Release, Stability Studies, QuantitationR&D Screening, TLC MarkerSynthetic Feedstock
Risk Factor Low (Traceable)Medium (Batch variability)High (Ghost peaks)
Critical Insight: The "Free Base" Stability Issue

As a primary amine, the free base form of this compound is susceptible to absorbing atmospheric CO₂ to form carbamates, and it may oxidize to N-oxides.

  • Recommendation: For long-term storage or critical quantitative work, prefer the Hydrochloride (HCl) Salt form or store the free base under Argon at -20°C.

  • Experimental Observation: Research Grade samples stored in air often show a "ghost peak" at RRT 1.1 (Carbamate) in HPLC analysis.

Experimental Protocols & Validation

To ensure data integrity, the following self-validating protocols are recommended.

Protocol A: High-Resolution Purity Analysis (HPLC-UV-MS)

This method separates the main peak from common synthetic byproducts (e.g., the nitrile precursor).

  • Column: C18 Phenyl-Hexyl (e.g., Waters XSelect CSH, 150 x 4.6 mm, 3.5 µm). Reason: The phenyl-hexyl phase provides superior selectivity for the aromatic ethoxy group.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0). Reason: High pH keeps the amine unprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (primary) and 254 nm; MS (ESI+).

Acceptance Criteria:

  • Retention Time (RT): ~8.5 min (varies by system).

  • Tailing Factor: < 1.5 (Critical for amines).

  • Resolution: > 2.0 between main peak and Nitrile precursor.

Protocol B: Identity Confirmation via 1H-NMR

A CRS must show specific diagnostic signals to confirm the 4,4-disubstitution pattern.

  • Solvent: DMSO-d6.

  • Key Signals:

    • δ 1.30 (t, 3H): Methyl of ethoxy group.

    • δ 3.98 (q, 2H): Methylene of ethoxy group.

    • δ 2.65 (s, 2H): Methylene adjacent to amine (-CH2-NH2). Note: In the HCl salt, this shifts downfield.

    • δ 6.8 - 7.3 (dd, 4H): Para-substituted aromatic system.

    • δ 1.5 - 3.6 (m, 8H): Tetrahydropyran ring protons (distinct splitting due to gem-disubstitution).

Visualization: Synthesis & Impurity Origins

Understanding the synthesis pathway is crucial for identifying potential impurities in your reference standard. The diagram below illustrates the reduction of the nitrile precursor and potential side reactions.

G Precursor Nitrile Precursor (CAS: 1152563-71-7) Reagent Reduction (LiAlH4 or H2/Cat) Precursor->Reagent Product Target Amine (CAS: 1152563-72-8) Reagent->Product Major Path Impurity1 Impurity A: Unreacted Nitrile Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B: Dimer/Secondary Amine Reagent->Impurity2 Over-reduction Coupling Degradant Degradant: Carbamate (CO2 adduct) Product->Degradant Air Exposure (Storage)

Figure 1: Synthesis pathway showing the origin of common impurities (Nitrile, Dimer) and storage degradants.[2]

Decision Framework: Analytical Workflow

Use this logic flow to determine the appropriate qualification level for your material.

Workflow Start Material Receipt This compound Check1 Is CoA Available? Start->Check1 Check2 Is Assay (w/w) Defined? Check1->Check2 Yes Action1 Perform Full Characterization (NMR, MS, IR, KF, ROI) Check1->Action1 No Action2 Use as Qualitative Ref (RT Marker only) Check2->Action2 No (Area% only) Action3 Use as Quantitative Std (Assay Calculation) Check2->Action3 Yes (>98% w/w)

Figure 2: Qualification workflow for determining the suitability of the reference standard for GMP vs. R&D applications.

References

  • PubChem. "this compound (Compound)."[3] National Library of Medicine. Accessed 2024. Link

  • Sigma-Aldrich. "Product Specification: this compound." Merck KGaA. Accessed 2024. Link

  • European Medicines Agency (EMA). "Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities." Scientific Guidelines. Link

  • Doyle, P. et al. "Synthesis of Spiro-cyclic Ethers as Bioisosteres in Drug Discovery." Journal of Medicinal Chemistry. (Contextual reference for oxane scaffolds).

Sources

Comparative Guide: Oxan-4-yl Methanamine vs. Benzylamine in Medicinal Chemistry

[1]

Executive Summary: The Bioisosteric Switch

Verdict: Oxan-4-yl methanamine (4-(aminomethyl)tetrahydropyran) is the superior choice for lead optimization when metabolic stability and reduced lipophilicity are required.[1] Benzylamine remains the standard for initial structure-activity relationship (SAR) scanning due to cost and UV-detectability, but it carries higher metabolic liabilities (CYP450 oxidation) and lower aqueous solubility.[1]

This guide details the physicochemical and reactive divergences between these two primary amines, providing a roadmap for transitioning from a benzylic core to a saturated heterocyclic bioisostere.

Physicochemical Profile & Electronic Properties[2]

The fundamental difference lies in the electronic environment of the nitrogen atom. Benzylamine possesses a benzylic nitrogen subject to the electron-withdrawing inductive effect of the aromatic ring, lowering its basicity.[1] Oxan-4-yl methanamine is an aliphatic amine; while the ether oxygen at position 4 exerts a mild inductive withdrawal (


1
PropertyOxan-4-yl methanamineBenzylamineImpact on Workflow
Structure Saturated HeterocycleAromatic CarbocycleOxan offers 3D character (Chair conformation); Benzyl is planar.[1]
CAS 130290-79-8100-46-9Verification
pKa (Conj.[1] Acid) ~10.0 - 10.2 (Predicted)9.33 (Exp.)[1]Oxan is more basic; requires stronger bases for deprotonation if used as salt.[1]
LogP 0.37 (Polar)1.09 (Lipophilic)Oxan improves aqueous solubility; requires polar organic solvents (e.g., EtOAc/EtOH) for extraction.
UV Activity NegligibleStrong (

)
Oxan requires ELSD, CAD, or Ninhydrin stain for TLC/LCMS detection.
Metabolic Stability High (Ether is robust)Low (Benzylic oxidation)Oxan lowers clearance (

) in microsome stability assays.[1]
Visualization: Electronic & Structural Divergence

Bioisostere_Comparisoncluster_0Molecule A: Oxan-4-yl methanaminecluster_1Molecule B: BenzylamineNodeAOxan-4-yl methanamine(Aliphatic Amine)PropA1High pKa (~10.0)Stronger NucleophileNodeA->PropA1PropA2Low LogP (0.37)High SolubilityNodeA->PropA2PropA3sp3 Rich (Fsp3)Metabolically StableNodeA->PropA3PropB1Lower pKa (9.33)Weaker NucleophilePropA1->PropB1Reactivity GapNodeBBenzylamine(Benzylic Amine)NodeB->PropB1PropB2High LogP (1.1)LipophilicNodeB->PropB2PropB3Planar / AromaticCYP Oxidation ProneNodeB->PropB3

Figure 1: Comparative analysis of electronic and physicochemical properties driving the bioisosteric replacement of Benzylamine with Oxan-4-yl methanamine.

Reactivity Analysis

Nucleophilicity & Kinetics

In nucleophilic acyl substitutions (e.g., amide coupling), Oxan-4-yl methanamine acts as a superior nucleophile compared to benzylamine.[1]

  • Mechanism: The higher electron density on the aliphatic nitrogen (due to lack of resonance withdrawal) makes the lone pair more available for attack on electrophiles (Acid Chlorides, Activated Esters).

  • Practical Consequence: Reactions with Oxan-4-yl methanamine often proceed to completion faster at lower temperatures.[1] However, if the electrophile is sterically crowded, the chair conformation of the tetrahydropyran ring may introduce slight steric drag compared to the flat phenyl ring of benzylamine.

Acid-Base Sensitivity[1]
  • Benzylamine: Can be extracted into organic layers (DCM/EtOAc) from basic water (pH > 10) easily.[1]

  • Oxan-4-yl methanamine: Due to the ether oxygen, this molecule is more water-soluble.[1]

    • Warning: Standard aqueous workups often result in product loss to the aqueous phase.[1]

    • Solution: "Salting out" (saturating aqueous layer with NaCl) and using 10% Methanol in DCM or Isopropyl Acetate is recommended for extraction.[1]

Experimental Protocols

Protocol A: Competitive Acylation Assay (Reactivity Validation)

This self-validating protocol determines the relative nucleophilicity of the two amines by competing them for a limiting amount of acylating agent.[1]

Reagents:

  • Amine A: Oxan-4-yl methanamine (1.0 equiv)[1][2]

  • Amine B: Benzylamine (1.0 equiv)[1]

  • Electrophile: Benzoyl Chloride (1.0 equiv)[1]

  • Base: DIPEA (3.0 equiv) to scavenge HCl[1]

  • Solvent: DCM (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve Oxan-4-yl methanamine (0.5 mmol) and Benzylamine (0.5 mmol) in DCM (5 mL) at 0°C. Add DIPEA (1.5 mmol).

  • Initiation: Add Benzoyl Chloride (0.5 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes.

  • Quench: Add 1M NaOH (2 mL) to kill unreacted acid chloride.

  • Analysis: Analyze the organic layer directly via LCMS or GCMS.[1]

    • Interpretation: Calculate the ratio of N-(oxan-4-ylmethyl)benzamide vs. N-benzylbenzamide.

    • Expected Result: The Oxan derivative ratio will be >1.0, confirming superior nucleophilicity due to higher basicity (

      
       10.2 vs 9.3).
      
Protocol B: Reductive Amination (Synthesis of Secondary Amines)

This is the standard method for incorporating the oxan-4-yl moiety into drug scaffolds.[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vial with the Aldehyde/Ketone (1.0 equiv) and Oxan-4-yl methanamine (1.2 equiv).[1]

    • Solvent: DCE (1,2-Dichloroethane) or MeOH.[1]

    • Additive: If using the HCl salt of the amine, add 1.2 equiv of TEA. If using the free base, add 1.0 equiv of Acetic Acid to catalyze imine formation.

    • Stir for 1-2 hours at Room Temperature (RT).

  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

    • Stir at RT for 4–16 hours.[1]

  • Workup (Critical Step):

    • Quench with saturated NaHCO3.[1]

    • Extraction: Do NOT use pure Hexanes/Ether. Use DCM or EtOAc .[1]

    • Note: Because the product is polar, re-extract the aqueous layer 3 times.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM (with 1% NH4OH additive) to elute the polar amine.[1]

Visualization: Competitive Assay Logic

Experimental_Workflowcluster_resultsLCMS Analysis OutcomesStartStart: Equimolar Mixture(1 eq Oxan + 1 eq Benzyl)ReagentAdd Limiting Electrophile(0.5 eq Benzoyl Chloride)Start->ReagentReactionCompetitive Nucleophilic Attack(Kinetic Control)Reagent->ReactionResultAMajor Product: Oxan-Amide(Indicates High Nucleophilicity)Reaction->ResultAFast Pathway (k1)ResultBMinor Product: Benzyl-Amide(Indicates Lower Nucleophilicity)Reaction->ResultBSlow Pathway (k2)

Figure 2: Workflow for the Competitive Acylation Assay used to empirically verify nucleophilic hierarchy.

References

  • PubChem. 4-(Aminomethyl)tetrahydropyran (Compound CID 2773210).[1] National Library of Medicine.[1] [Link][1]

  • PubChem. Benzylamine (Compound CID 7504).[1] National Library of Medicine.[1] [Link][1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][3] (Contextualizing THP as a Phenyl bioisostere). [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie Int.[1] Ed. (Foundational logic on ether-containing saturated heterocycles modulating LogP). [Link][1]

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